Pretomanid-D5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12F3N3O5 |
|---|---|
Molecular Weight |
364.29 g/mol |
IUPAC Name |
(6R)-5,5,6,7,7-pentadeuterio-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m1/s1/i5D2,8D2,11D |
InChI Key |
ZLHZLMOSPGACSZ-WTRSTKSZSA-N |
Isomeric SMILES |
[2H][C@]1(C(N2C=C(N=C2OC1([2H])[2H])[N+](=O)[O-])([2H])[2H])OCC3=CC=C(C=C3)OC(F)(F)F |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Pretomanid-D5: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure and synthesis of Pretomanid-D5, a deuterated analog of the anti-tuberculosis drug Pretomanid. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Introduction
Pretomanid, also known as PA-824, is a nitroimidazooxazine antimycobacterial agent that has been approved for the treatment of multi-drug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[1] this compound is a stable, isotopically labeled version of Pretomanid, where five hydrogen atoms have been replaced by deuterium. Such deuterated compounds are invaluable tools in pharmaceutical research, particularly in pharmacokinetic studies, as they can be used as internal standards for quantitative analysis by mass spectrometry.[2]
Chemical Structure
The chemical structure of this compound is characterized by a nitroimidazooxazine core. The five deuterium atoms are located on the oxazine ring, as depicted in the structure below.
Chemical Name: (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][2][3]oxazine-d5
SMILES: FC(F)(F)OC(C=C1)=CC=C1CO[C@@]2([2H])C([2H])([2H])OC3=NC(--INVALID-LINK--=O)=CN3C2([2H])[2H][2]
Physicochemical and Pharmacokinetic Properties of Pretomanid
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂F₃N₃O₅ | [4] |
| Molecular Weight | 359.26 g/mol | [1] |
| Cmax (200 mg, single dose) | 1.7 µg/mL | [4] |
| Tmax (fed or unfed) | 4-5 hours | [4] |
| AUC (200 mg, fasted) | ~28.1 µg•hr/mL | [4] |
| AUC (200 mg, fed) | ~51.6 µg•hr/mL | [4] |
| Plasma Protein Binding | ~86.4% | [3] |
| Volume of Distribution (fasted) | ~180 ± 51.3 L | [4] |
| Clearance (fasted) | ~7.6 L/h | [4] |
| Biological Activity (MIC) | Value (µg/mL) | Reference |
| M. tuberculosis (drug-susceptible & resistant) | 0.005 - 0.48 | [5] |
| M. bovis, M. africanum, M. pinnipedii | <0.0312 - 0.125 | [5] |
| M. ulcerans | ≤4 to ≥16 | [5] |
| M. canettii | 8 | [5] |
Synthesis of Pretomanid
The synthesis of Pretomanid has been approached through various routes, often starting from nitroimidazole derivatives and chiral building blocks. The synthesis of this compound would follow a similar pathway, utilizing deuterated starting materials. A representative synthetic approach is detailed below, based on published literature.[6][7]
General Synthetic Scheme
A common strategy involves the coupling of a protected chiral glycidol derivative with a 2-halo-4-nitroimidazole, followed by the introduction of the trifluoromethoxybenzyl side chain and subsequent cyclization.
Experimental Protocol (Representative)
Step 1: Synthesis of 2-bromo-4-nitro-1H-imidazole
This key intermediate can be prepared from 4-nitroimidazole through bromination.[7] Milder and safer methods have been developed to avoid the use of hazardous reagents.[7]
Step 2: Coupling with a Protected (R)-Glycidol Derivative
(R)-glycidol, protected with a suitable group such as tert-butyldimethylsilyl (TBS), is reacted with 2-bromo-4-nitro-1H-imidazole.[6] The choice of protecting group is critical to minimize side reactions.[6] For the synthesis of this compound, a deuterated (R)-glycidol-d5 would be used in this step.
Step 3: Introduction of the Side Chain
The resulting secondary alcohol is then alkylated with 4-(trifluoromethoxy)benzyl bromide to introduce the side chain.[8]
Step 4: Deprotection and Cyclization
The protecting group is removed, and the molecule undergoes intramolecular cyclization to form the final Pretomanid product.[6] This step is often performed as a one-pot reaction.[6]
Mechanism of Action of Pretomanid
Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis. Its mechanism of action is twofold, targeting both replicating and non-replicating bacteria.[9]
-
Aerobic (Replicating) Conditions: Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5]
-
Anaerobic (Non-replicating) Conditions: It acts as a respiratory poison through the release of nitric oxide.[9]
The activation of Pretomanid is a critical step in its mechanism. It is activated by the deazaflavin-dependent nitroreductase (Ddn), which utilizes the reduced form of cofactor F420 (F420H2).[1][9] The regeneration of F420H2 is linked to the pentose phosphate pathway.[10]
Visualizations
Pretomanid Activation and Mechanism of Action
Caption: Pretomanid activation pathway and dual mechanism of action.
General Synthetic Workflow for Pretomanid
Caption: A generalized workflow for the synthesis of Pretomanid and its deuterated analog.
References
- 1. Pretomanid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pretomanid | C14H12F3N3O5 | CID 456199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 8. Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases [mdpi.com]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Pretomanid-D5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Pretomanid-D5, a deuterated analog of the anti-tuberculosis drug Pretomanid. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development and analysis of this compound.
This compound is the deuterium-labeled version of Pretomanid, an antibiotic used in the treatment of multi-drug-resistant tuberculosis.[1] Deuterated compounds like this compound are frequently utilized as internal standards in analytical and pharmacokinetic research, enabling precise quantification in biological samples through methods like mass spectrometry.[2]
Physical and Chemical Data Presentation
The fundamental physicochemical properties of this compound are summarized in the table below for clear reference and comparison. Data for the parent compound, Pretomanid, are also included where relevant.
| Property | Value |
| IUPAC Name | (S)-2-Nitro-6-((4-(trifluoromethoxy)benzyl)oxy)-6, 7-dihydro-5H-imidazo[2, 1-b][3][4]oxazine-5, 5, 6, 7, 7-d5[2] |
| Molecular Formula | C₁₄H₇D₅F₃N₃O₅[1][2][5] |
| Molecular Weight | 364.29 g/mol [2][5] |
| Appearance | Solid powder[6] |
| Solubility | Soluble in DMSO[5] |
| Parent Compound Melting Point | 181-185°C[7] |
| Parent Compound Boiling Point | 230-240°C[7] |
| Storage Condition | Store at 2-8°C[5] |
Experimental Protocols
Detailed methodologies for key analytical experiments are crucial for the accurate characterization and quantification of this compound.
1. Quantification in Human Plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the precise measurement of Pretomanid concentrations in biological matrices, using this compound as an internal standard.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 40 μL aliquot of human plasma, add the internal standard (this compound).[8][9]
-
Perform liquid-liquid extraction using ethyl acetate.[8]
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[8]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
2. Stability Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is used to determine the purity of Pretomanid and to separate it from any degradation products, making it suitable for stability studies.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a standard stock solution by dissolving a known quantity of Pretomanid in methanol to achieve a concentration of 1000 µg/mL.[10]
-
For tablet analysis, weigh and powder tablets. Transfer an amount equivalent to 10 mg of Pretomanid to a 10 mL volumetric flask with methanol.[10]
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.[10]
-
Filter the solution using a Whatman filter paper.[10]
-
Perform further dilutions with the mobile phase to achieve the desired concentration for injection (e.g., 10-40 µg/mL).[11]
-
-
Forced Degradation Study: To assess stability, the drug is subjected to stress conditions including acid and alkali hydrolysis, oxidation, photolysis, and thermal degradation. The samples are then analyzed by the developed HPLC method to resolve the pure drug from any degradation products.[11]
Mandatory Visualizations
Mechanism of Action of Pretomanid
Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis to exert its bactericidal effects.[3][4] Its dual mechanism of action targets both replicating and non-replicating bacilli.[12]
Caption: Mechanism of action for Pretomanid under aerobic and anaerobic conditions.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the logical flow of sample processing and analysis for the quantification of Pretomanid in plasma.
Caption: Workflow for this compound sample preparation and LC-MS/MS analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. Pretomanid | C14H12F3N3O5 | CID 456199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. medkoo.com [medkoo.com]
- 7. ijrpr.com [ijrpr.com]
- 8. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
- 11. rjptonline.org [rjptonline.org]
- 12. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Action of Deuterated Pretomanid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pretomanid, a nitroimidazooxazine, is a critical component of novel treatment regimens for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Its unique dual mechanism of action targets both replicating and non-replicating (persistent) forms of Mycobacterium tuberculosis (M.tb). This guide provides an in-depth exploration of the established mechanism of action of pretomanid and elucidates the anticipated impact of deuteration on its pharmacokinetic and pharmacodynamic properties. Deuteration, the selective replacement of hydrogen atoms with their stable heavy isotope deuterium, is a strategic approach in drug development to enhance metabolic stability and improve pharmacokinetic profiles. While specific preclinical and clinical data on deuterated pretomanid are not extensively available in the public domain, this document extrapolates the likely effects of deuteration based on the known metabolic pathways of pretomanid and the well-established principles of the kinetic isotope effect.
The Dual Mechanism of Action of Pretomanid
Pretomanid is a prodrug that requires bioactivation within the mycobacterial cell to exert its bactericidal effects. Its mechanism is bifurcated, enabling it to eliminate both actively growing and dormant bacilli, a crucial attribute for shortening tuberculosis treatment duration.
Action Against Replicating M.tb (Aerobic Conditions)
Under aerobic conditions, which are characteristic of actively replicating mycobacteria, activated pretomanid inhibits the synthesis of mycolic acids. These long-chain fatty acids are essential components of the mycobacterial cell wall, providing a crucial protective barrier. The disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial cell death. This mode of action involves the impairment of the oxidative transformation of hydroxymycolates to ketomycolates, a key step in mycolic acid biosynthesis.
Action Against Non-Replicating M.tb (Anaerobic Conditions)
In the low-oxygen environments where M.tb can persist in a dormant, non-replicating state, pretomanid functions as a respiratory poison. Following its activation, a reactive metabolite is generated that releases nitric oxide (NO). Nitric oxide is a potent bactericidal agent that disrupts cellular respiration and other vital processes, leading to the death of these persistent bacteria. This anaerobic activity is a key factor in the sterilizing power of pretomanid-containing regimens.
The Bioactivation Pathway of Pretomanid
The activation of pretomanid is a critical prerequisite for its antimycobacterial activity and is mediated by a specific mycobacterial enzyme system.
The central enzyme in this pathway is the deazaflavin-dependent nitroreductase (Ddn). Ddn utilizes the reduced form of the deazaflavin cofactor F420 (F420H2) as an electron donor to reduce the nitro group of pretomanid. The regeneration of F420H2 is catalyzed by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1). Resistance to pretomanid can arise from mutations in the genes encoding Ddn, Fgd1, or the enzymes involved in the biosynthesis of cofactor F420.
Human Metabolism of Pretomanid
In humans, pretomanid undergoes extensive metabolism through various reductive and oxidative pathways. While no single pathway is dominant, in vitro studies have shown that cytochrome P450 3A4 (CYP3A4) is responsible for approximately 20% of its metabolism. Less than 1% of the administered dose is excreted as the unchanged drug in urine. This extensive metabolism can influence the drug's half-life and potential for drug-drug interactions.
The Rationale for Deuterated Pretomanid
The principle behind developing a deuterated version of pretomanid lies in the kinetic isotope effect. The bond between deuterium and carbon (C-D) is stronger than the bond between hydrogen and carbon (C-H). Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate than breaking a C-H bond.
In drug metabolism, the cleavage of a C-H bond is often the rate-limiting step. By strategically replacing hydrogen atoms at sites of metabolic attack with deuterium, the rate of metabolism can be significantly reduced. This can lead to:
-
Increased drug exposure (AUC): A slower metabolic clearance results in the drug remaining in the body for a longer period at therapeutic concentrations.
-
Longer half-life (t½): This may allow for less frequent dosing, improving patient adherence.
-
Reduced formation of metabolites: This can potentially decrease the risk of metabolite-associated toxicity.
-
More predictable pharmacokinetic profile: Reduced inter-individual variability in metabolism can lead to more consistent drug levels among patients.
Anticipated Mechanism of Action of Deuterated Pretomanid
The core mechanism of action of deuterated pretomanid is expected to be identical to that of its non-deuterated counterpart. Deuteration is a subtle structural modification that does not typically alter the pharmacodynamic properties of a drug, such as its ability to bind to its target. Therefore, deuterated pretomanid will still require activation by the mycobacterial Ddn enzyme and will subsequently inhibit mycolic acid synthesis and release nitric oxide.
The primary impact of deuteration will be on the pharmacokinetics of the drug, driven by a decreased rate of metabolism.
An In-depth Technical Guide to the Hypothetical Development of Pretomanid-D5
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, "Pretomanid-D5" is not a publicly documented pharmaceutical entity. This guide provides a hypothetical framework for its discovery and development based on the known properties of Pretomanid and the established principles of deuterated drug development.
Introduction
Pretomanid, a nitroimidazooxazine, is a crucial component of combination therapies for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[1][2][3] Developed by the TB Alliance, it acts as a prodrug that, upon activation within Mycobacterium tuberculosis, inhibits mycolic acid synthesis and functions as a respiratory poison.[1][4][5][6] The concept of deuterating existing drugs—selectively replacing hydrogen atoms with their stable isotope, deuterium—has emerged as a strategy to enhance pharmacokinetic properties.[7][8][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect.[7][8] This guide outlines a hypothetical development pathway for this compound, a deuterated analog of Pretomanid, from its conceptualization to preclinical evaluation.
Rationale for the Development of this compound
Pretomanid undergoes extensive metabolism in humans through various reductive and oxidative pathways.[5] While no single pathway is dominant, approximately 20% of its metabolism is attributed to the cytochrome P450 enzyme CYP3A4.[5][10][11] Oxidative metabolism often targets specific C-H bonds in a molecule. By strategically replacing these hydrogens with deuterium, the metabolic rate at these positions can be reduced.
The primary rationale for developing this compound is to improve its metabolic stability. This could potentially lead to:
-
Increased half-life and drug exposure: A slower rate of metabolism could prolong the drug's presence in the body, potentially allowing for reduced dosing frequency.[8]
-
Improved safety profile: By altering metabolic pathways, the formation of potentially toxic metabolites could be reduced.[8]
-
More consistent patient-to-patient plasma levels: Reduced metabolism can lead to less variability in drug exposure among individuals.
Based on the structure of Pretomanid, the most probable sites for oxidative metabolism, and thus for deuteration, are the benzylic methylene protons and the protons on the p-trifluoromethoxy-phenyl ring. For the purpose of this guide, "this compound" will refer to a molecule with deuterium substitution at these five positions.
Hypothetical Data Presentation
The following tables present hypothetical comparative data for Pretomanid and the proposed this compound. This data is illustrative and based on the expected outcomes of deuteration.
Table 1: Hypothetical Physicochemical and In Vitro Properties
| Property | Pretomanid | This compound (Hypothetical) |
| Molecular Formula | C₁₄H₁₂F₃N₃O₅ | C₁₄H₇D₅F₃N₃O₅ |
| Molecular Weight | 359.26 g/mol | 364.29 g/mol |
| Isotopic Purity | N/A | >98% |
| In Vitro Metabolic Stability (Human Liver Microsomes, t½) | 60 min | 120 min |
| CYP3A4 Inhibition (IC₅₀) | > 50 µM | > 50 µM |
Table 2: Hypothetical Preclinical Pharmacokinetic Parameters (Rat Model)
| Parameter | Pretomanid | This compound (Hypothetical) |
| Half-life (t½) | 8 hours | 14 hours |
| Area Under the Curve (AUC) | 50 µg·h/mL | 95 µg·h/mL |
| Maximum Concentration (Cmax) | 5 µg/mL | 5.5 µg/mL |
| Clearance (CL) | 10 L/h/kg | 5.3 L/h/kg |
Table 3: Hypothetical In Vitro Efficacy against M. tuberculosis
| Parameter | Pretomanid | This compound (Hypothetical) |
| Minimum Inhibitory Concentration (MIC) | 0.06 µg/mL | 0.06 µg/mL |
Experimental Protocols
Hypothetical Synthesis of this compound
The synthesis of this compound would be designed to introduce deuterium at the two benzylic positions and the three aromatic positions of the trifluoromethoxybenzyl group. A possible route could involve the use of a deuterated starting material, such as 4-(trifluoromethoxy)benzyl-d7 alcohol, which would then be used in a similar synthetic pathway to that of Pretomanid.
A general synthetic approach for nitroimidazoles can be adapted for this purpose.[12][13][14][15]
Protocol:
-
Preparation of Deuterated Intermediate: 4-(trifluoromethoxy)benzaldehyde would be reduced using a deuterium source like sodium borodeuteride (NaBD₄) to yield 4-(trifluoromethoxy)benzyl-d2 alcohol. The aromatic deuteration could be achieved through acid-catalyzed H-D exchange using D₂SO₄/D₂O on a suitable precursor.
-
Coupling Reaction: The deuterated alcohol would be coupled to a protected (S)-glycidol derivative.
-
Imidazole Ring Formation: The resulting intermediate would be reacted with 2-bromo-4-nitroimidazole.
-
Deprotection and Cyclization: The protecting group on the glycidol moiety would be removed, followed by base-mediated cyclization to form the dihydro-imidazo[2,1-b][1][5]oxazine ring system of this compound.
-
Purification and Characterization: The final product would be purified by chromatography and its structure and isotopic purity confirmed by ¹H NMR, ²H NMR, and mass spectrometry.
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
Objective: To compare the rate of metabolism of Pretomanid and this compound in a key in vitro system.
Materials:
-
Pretomanid and this compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix containing HLMs in phosphate buffer.
-
Reaction Initiation: Add Pretomanid or this compound to the master mix to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound (Pretomanid or this compound) at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t½ = -0.693 / slope).
Mandatory Visualizations
Caption: Mechanism of action of Pretomanid in Mycobacterium tuberculosis.
Caption: Hypothetical development workflow for this compound.
Conclusion
The development of a deuterated analog of Pretomanid, hypothetically termed this compound, presents a scientifically grounded strategy to potentially enhance the therapeutic profile of this important anti-tuberculosis agent. By leveraging the kinetic isotope effect, this compound could exhibit improved metabolic stability, leading to a more favorable pharmacokinetic profile. The outlined hypothetical development plan, from synthesis and preclinical testing to projected clinical trials, provides a roadmap for the investigation of such a novel molecular entity. Further non-clinical and eventually clinical studies would be imperative to ascertain if these theoretical advantages translate into a tangible clinical benefit for patients with drug-resistant tuberculosis.
References
- 1. drugs.com [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. salamandra.net [salamandra.net]
- 4. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pretomanid - Wikipedia [en.wikipedia.org]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Pretomanid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN117430556A - Synthesis method of tinidazole deuterated compound - Google Patents [patents.google.com]
- 14. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 15. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
Pretomanid-D5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Pretomanid-D5, a deuterated analog of the anti-tuberculosis agent Pretomanid. This document outlines its chemical properties, its application as an internal standard in analytical methods, and the broader context of Pretomanid's mechanism of action and pharmacokinetics.
Core Compound Data: this compound
This compound serves as a crucial internal standard for the accurate quantification of Pretomanid in biological matrices during pharmacokinetic and other analytical studies.
| Parameter | Value | Source |
| Molecular Formula | C₁₄H₇D₅F₃N₃O₅ | [1] |
| Molecular Weight | 364.29 g/mol | [1] |
| CAS Number | Not Available | [1] |
| Parent Compound | Pretomanid | [1] |
| Synonyms | PA-824-D5, (S)-PA 824-D5 |
Pretomanid: Mechanism of Action
Pretomanid is a prodrug from the nitroimidazooxazine class that requires intracellular activation to exert its antimycobacterial effects.[2][3] Its mechanism is twofold, targeting both replicating and non-replicating Mycobacterium tuberculosis.
-
Aerobic Conditions (Replicating Bacteria): Under aerobic conditions, activated Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall leads to bacterial cell death.
-
Anaerobic Conditions (Non-replicating Bacteria): In anaerobic environments, the activation of Pretomanid leads to the release of nitric oxide.[2][3] This acts as a respiratory poison, killing the dormant, non-replicating bacteria.
The activation of Pretomanid is a critical step and is dependent on a specific mycobacterial enzymatic pathway.
Metabolic Activation Pathway
The activation of Pretomanid is initiated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis. This process is contingent on the reduced form of the cofactor F420 (F420H2). The regeneration of F420H2 is catalyzed by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).
Experimental Protocol: Quantification of Pretomanid in Human Plasma using LC-MS/MS
This section details a validated method for the quantification of Pretomanid in human plasma, utilizing this compound as an internal standard.
1. Sample Preparation
-
Thaw plasma samples, standards, and quality controls (QCs) at room temperature.
-
Sonicate the thawed samples for approximately 5 minutes.
-
In a 1.5 ml microcentrifuge tube, add 40 µl of water followed by 40 µl of the plasma sample, standard, or QC.
-
Add 300 µl of the internal standard extraction solution (ethyl acetate containing 500 ng/ml of this compound). For the double blank, use 300 µl of ethyl acetate without the internal standard.
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge at approximately 16,000 g for 5 minutes.
-
Freeze the aqueous layer on a cold plate at approximately -30°C for about 5 minutes.
-
Decant the supernatant (organic layer) into a glass tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C for about 30 minutes.
-
Reconstitute the dried residue with 200 µl of the reconstitution solution (acetonitrile:water:formic acid; 80:20:0.1, v/v/v).
-
Vortex for approximately 30 seconds.
-
Transfer the reconstituted sample to a 96-well plate for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
HPLC System: Shimadzu HS602 High-Performance Liquid Chromatography system.
-
Mass Spectrometer: AB Sciex API 3200 Q trap Mass Spectrometer.
-
Column: Poroshell 120 EC-C18, 50 mm × 4.6 mm, 2.7 µm, maintained at ~30°C.
-
Mobile Phase A: 0.1% formic acid in LC/MS grade water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Elution: Isocratic with 15% Mobile Phase A and 85% Mobile Phase B.
-
Flow Rate: 400 µl/min.
-
Injection Volume: 10 µl.
-
Run Time: 4 minutes.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MRM Transitions:
-
Pretomanid: m/z 360.2 → 175.0
-
This compound: m/z 365.2 → 175.0
-
3. Method Validation Parameters
| Parameter | Result |
| Calibration Curve Range | 10 – 10,000 ng/ml |
| Inter-day Precision (%CV) | < 9% |
| Intra-day Precision (%CV) | < 9% |
| Accuracy | 95.2% - 110% |
| Overall Recovery | 72.4% |
Pharmacokinetic Properties of Pretomanid
The following table summarizes key pharmacokinetic parameters of Pretomanid in humans.
| Parameter | Value | Notes |
| Time to Peak Plasma Concentration (Tmax) | 4 - 5 hours | In fed or unfed state. |
| Plasma Protein Binding | ~86.4% | |
| Volume of Distribution (Vd) | 97.0 ± 17.2 L (fed) 180 ± 51.3 L (fasted) | |
| Elimination Half-life | 16 - 20 hours | |
| Metabolism | Multiple reductive and oxidative pathways. CYP3A4 contributes to ~20% of metabolism. | |
| Steady State Achieved | ~4 - 6 days |
Clinical Efficacy Data
Pretomanid is used in combination with other drugs for the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.
| Study/Regimen | Outcome |
| BPaL (Bedaquiline, Pretomanid, Linezolid) | 90% cure rate after 6 months in patients with XDR and MDR-TB. |
| NC002 Trial (with Moxifloxacin and Pyrazinamide) | Eradication of 99% of M. tuberculosis after 2 and 8 weeks of treatment in both drug-susceptible and MDR-TB cases. |
This technical guide provides a foundational understanding of this compound and its role in the analysis of Pretomanid. The detailed mechanism of action, experimental protocols, and pharmacokinetic data serve as a valuable resource for researchers and professionals in the field of drug development and tuberculosis research.
References
Solubility and stability of Pretomanid-D5 in various solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides an in-depth overview of the solubility and stability of Pretomanid-D5. Due to the limited availability of specific experimental data for the deuterated analog, this compound, the information presented herein is primarily based on the available data for the non-deuterated parent compound, Pretomanid. It is a reasonable scientific assumption that the deuteration at the specified positions in this compound will have a minimal effect on its fundamental physicochemical properties such as solubility and stability. However, for critical applications, it is recommended to perform specific validation for this compound.
Introduction
This compound is the deuterated analog of Pretomanid, a novel nitroimidazooxazine antimycobacterial agent. Pretomanid, in combination with bedaquiline and linezolid, is approved for the treatment of adults with pulmonary extensively drug-resistant (XDR) or treatment-intolerant/non-responsive multidrug-resistant tuberculosis (MDR-TB)[1][2]. This compound is commonly utilized as an internal standard in pharmacokinetic and bioanalytical studies involving the quantification of Pretomanid, owing to its similar chemical properties and distinct mass. A thorough understanding of its solubility and stability in various solvents is crucial for the development of robust analytical methods, formulation studies, and ensuring the integrity of stock solutions and experimental samples.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (6S)-2-nitro-6-{[4-(trifluoromethoxy)phenyl]methoxy}-6,7-dihydro-5H-imidazo[2,1-b][3][4]oxazine-5,5,6,7,7-d5 | N/A |
| Molecular Formula | C₁₄H₇D₅F₃N₃O₅ | N/A |
| Molecular Weight | 364.29 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| LogP | 2.75 | [4][5] |
Solubility Profile of Pretomanid
The following tables summarize the known solubility of Pretomanid in various aqueous and organic solvents. This data serves as a strong proxy for the expected solubility of this compound.
Aqueous Solubility
Pretomanid is poorly soluble in water, and its solubility is pH-dependent.
| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water | Neutral | Not Specified | < 1 | [4][5] |
| Aqueous Buffer | 6.5 | Not Specified | 0.17 | [3] |
| Aqueous Buffer | 7.4 | Not Specified | 0.12 | [3] |
| Acetate Buffer | 4.5 | Not Specified | 0.25 | [3] |
Organic Solvent Solubility
Pretomanid exhibits good solubility in several common organic solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Methanol | Not Specified | 10.4 | [3] |
| Ethanol | Not Specified | 4.8 | [3] |
| Acetonitrile | Not Specified | 2.5 | [3] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~33 | [6] |
| Dimethylformamide (DMF) | Not Specified | ~33 | [6] |
Stability Profile of Pretomanid
The stability of Pretomanid has been evaluated under various stress conditions, providing insight into its degradation pathways. This information is critical for determining appropriate storage and handling conditions for both the parent compound and its deuterated analog.
pH Stability
| Condition | Observation | Reference |
| Acidic (e.g., gastrointestinal tract) | Stable | [3] |
| Basic | Moderate degradation | [3] |
Stability in Solution
| Solvent | Temperature | Duration | Stability | Reference |
| Methanol (Stock Solution) | Room Temperature | ~4 hours | Stable | [7] |
| Methanol (Stock Solution) | ~-80°C | ~4 months and 23 days | Stable | [7] |
| Human Plasma | ~-20°C | At least 9 days | Stable | [7] |
| Human Plasma | ~-80°C | At least 203 days | Stable | [7] |
Experimental Protocols
Solubility Determination: Shake-Flask Method
This protocol outlines the equilibrium solubility determination using the shake-flask method, a widely accepted technique for assessing thermodynamic solubility.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed, clear glass vial. The excess solid should be visually apparent.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Filter the aliquot through a solvent-resistant, low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standards of known this compound concentrations to accurately determine the concentration in the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.
-
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
-
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in a methanolic solution and add 0.1 N HCl. Reflux for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a methanolic solution and add 0.1 N NaOH. Reflux for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a methanolic solution and add 3-30% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 60-80 °C) for a specified period (e.g., 24-48 hours). Dissolve the stressed sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound (e.g., in methanol) to UV light (e.g., 254 nm) and/or visible light for a specified duration or until a certain light exposure is achieved (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all significant degradation products.
-
A photodiode array (PDA) detector is recommended to check for peak purity and to obtain UV spectra of the degradation products.
-
LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Assess the peak purity of the intact drug peak to ensure no co-eluting degradation products.
-
Characterize the major degradation products.
-
Caption: Workflow for Forced Degradation Stability Studies.
Conclusion
This technical guide provides a comprehensive overview of the solubility and stability of this compound, primarily based on data from its non-deuterated analog, Pretomanid. The provided data tables and experimental protocols offer a valuable resource for researchers and scientists working with this compound. It is essential to handle and store this compound under appropriate conditions to ensure its integrity for use in sensitive analytical applications. For GMP or other regulated environments, specific validation of the solubility and stability of this compound is recommended.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
The Role of Pretomanid-D5 as an Internal Standard in Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Pretomanid-D5 as an internal standard in the bioanalysis of Pretomanid, a vital component of novel treatment regimens for multidrug-resistant tuberculosis. Accurate quantification of Pretomanid in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Principle of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, an internal standard (IS) is a compound added in a known concentration to samples, calibrators, and quality controls to correct for variability during the analytical process. A stable isotope-labeled (SIL) internal standard, such as this compound, is the ideal choice for LC-MS/MS analysis.[1] It is structurally identical to the analyte of interest (Pretomanid) but has a higher molecular weight due to the incorporation of stable isotopes (in this case, deuterium).[2]
This near-identical physicochemical behavior ensures that the SIL internal standard co-elutes with the analyte and experiences similar extraction recovery, matrix effects (ion suppression or enhancement), and ionization efficiency in the mass spectrometer.[1] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as any variations in the analytical process will affect both compounds to the same extent, keeping the ratio constant.[3][4]
Physicochemical Properties of Pretomanid and this compound
Pretomanid is a nitroimidazooxazine antimycobacterial agent.[5] this compound is its deuterated analog, where five hydrogen atoms have been replaced by deuterium.[2] This substitution results in a minimal change in the molecule's chemical properties while increasing its molecular weight, allowing for its differentiation from Pretomanid by the mass spectrometer.
Table 1: Physicochemical Properties
| Property | Pretomanid | This compound |
| Chemical Formula | C₁₄H₁₂F₃N₃O₅ | C₁₄H₇D₅F₃N₃O₅ |
| Molecular Weight | 359.26 g/mol | 364.29 g/mol |
| Appearance | White to off-white powder | Not specified (expected to be similar) |
| Solubility | Practically insoluble in water | Not specified (expected to be similar) |
Experimental Protocol: Quantification of Pretomanid in Human Plasma
The following is a detailed methodology for a validated LC-MS/MS assay for the quantification of Pretomanid in human plasma using this compound as the internal standard.[6]
Materials and Reagents
-
Analytes: Pretomanid, this compound (internal standard)
-
Biological Matrix: Human plasma
-
Reagents: Ethyl acetate, Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), LC/MS grade water
Stock and Working Solutions
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Pretomanid and this compound in methanol.
-
Working Solutions: Prepare spiking solutions for calibration standards and quality controls by serially diluting the Pretomanid stock solution. Prepare a working solution of this compound at a suitable concentration.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 40 µL of human plasma (calibrators, QCs, or unknown samples) into a microcentrifuge tube.
-
Add the this compound internal standard working solution.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Vortex and centrifuge the samples.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions
Table 2: Chromatographic and Mass Spectrometric Parameters
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | Agilent Poroshell C18 or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Elution | Isocratic (e.g., 15% A and 85% B) |
| Flow Rate | 400 µL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Pretomanid) | m/z 360.2 → 175.0 |
| MRM Transition (this compound) | m/z 365.2 → 175.0 |
Method Validation Summary
A bioanalytical method using this compound as an internal standard has been rigorously validated according to regulatory guidelines.[6] The key validation parameters are summarized below.
Table 3: Method Validation Quantitative Data
| Validation Parameter | Result |
| Calibration Curve Range | 10 – 10,000 ng/mL |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 9% |
| Inter-day Precision (%CV) | < 9% |
| Intra-day Accuracy (% Bias) | 95.2% to 110% |
| Inter-day Accuracy (% Bias) | 95.2% to 110% |
| Recovery | 72.4% (overall) |
| Matrix Effect | No significant matrix effects observed |
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Pretomanid in biological matrices. Its properties, which closely mimic those of the unlabeled drug, allow it to effectively compensate for variations inherent in the bioanalytical workflow, particularly in complex matrices like plasma.[6] The detailed and validated LC-MS/MS method presented here provides a robust framework for researchers and drug development professionals engaged in the study of Pretomanid, ultimately contributing to the advancement of treatment for multidrug-resistant tuberculosis.
References
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isotope dilution - Wikipedia [en.wikipedia.org]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of Pretomanid: An In-depth Technical Guide
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Preclinical Pharmacological Profile of Pretomanid (PA-824)
Note on Deuterated Pretomanid (Pretomanid-D5): This guide focuses on the preclinical pharmacological profile of Pretomanid (PA-824). The deuterated form, this compound, is documented in scientific literature primarily as an internal standard for bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of Pretomanid in biological matrices.[1] There is no available public data on this compound being developed or studied as a therapeutic agent itself. Therefore, this document details the extensive preclinical data for the active pharmaceutical ingredient, Pretomanid.
Executive Summary
Pretomanid (formerly PA-824) is a nitroimidazooxazine antimicrobial agent with potent bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis).[2][3][4][5] It is a critical component of combination therapies for multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[4][6][7][8] Pretomanid's unique dual mechanism of action targets both actively replicating and non-replicating, persistent mycobacteria, the latter being crucial for treatment-shortening regimens.[9] This document provides a comprehensive overview of the preclinical data that formed the basis for its clinical development, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile across species, and key toxicology findings.
Mechanism of Action
Pretomanid is a prodrug that requires bioreductive activation within the mycobacterial cell.[9] Its mechanism is multifaceted, enabling it to exert bactericidal effects under both aerobic and anaerobic conditions.
-
Activation Pathway: The activation is dependent on the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced form of cofactor F420.[10]
-
Aerobic (Replicating) Activity: Under aerobic conditions, activated Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of cell wall production leads to bacterial cell death.[9][11]
-
Anaerobic (Non-replicating) Activity: In hypoxic or anaerobic environments, characteristic of the center of tuberculous granulomas, the activation of Pretomanid leads to the release of reactive nitrogen species, including nitric oxide (NO).[10] These species act as respiratory poisons, disrupting cellular respiration and leading to bactericidal activity against dormant or persistent bacteria.[9]
In Vitro Preclinical Profile
Antimycobacterial Activity
Pretomanid demonstrates potent activity against a wide range of M. tuberculosis isolates, including those resistant to first- and second-line drugs.
| Parameter | Value | Conditions | Reference |
| MIC vs. Drug-Susceptible M. tb | 0.015 - 0.25 µg/mL | Aerobic, standard culture | TB Alliance Data |
| MIC vs. Drug-Resistant M. tb | 0.03 - 0.53 µg/mL | Aerobic, standard culture | TB Alliance Data |
| Anaerobic Activity | Comparable to metronidazole | Hypoxic conditions | [2] |
| Spontaneous Resistance Frequency | 10⁻⁵ to 10⁻⁷ | In vitro at 2-6x MIC | [4] |
Experimental Protocols: MIC Determination
Methodology: Microplate Alamar Blue Assay (MABA)
-
Preparation: A 96-well microplate is prepared with serial dilutions of Pretomanid in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv or clinical isolates.
-
Incubation: The plate is incubated at 37°C for 5-7 days.
-
Reading: A mixture of Alamar Blue and Tween 80 is added to each well. The plate is re-incubated for 24 hours. A color change from blue (no growth) to pink (growth) is observed.
-
Endpoint: The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change.
In Vivo Preclinical Profile
Pretomanid has demonstrated significant efficacy in various animal models of tuberculosis, which was a key factor in its selection for clinical development.
Efficacy in Animal Models
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Mouse (Acute Infection) | 100 mg/kg/day (oral) | Most active compound in series in infected mice. | [2] |
| Mouse (Chronic Infection) | 12.5 mg/kg/day (oral) | Minimal effective dose. | [12] |
| Mouse (Chronic Infection) | 100 mg/kg/day (oral) | Lowest bactericidal dose. | [12] |
| Guinea Pig | Not specified | Active against TB at safely tolerated doses. | [2] |
Experimental Protocols: Mouse Efficacy Study
Methodology: Aerosol Infection Model
-
Infection: BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv to establish a lung infection.
-
Treatment Initiation: Treatment begins 2-3 weeks post-infection when a stable bacterial load is established.
-
Drug Administration: Pretomanid is administered orally once daily via gavage for a specified duration (e.g., 4-8 weeks).
-
Efficacy Assessment: At various time points, cohorts of mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and plated on selective agar (e.g., Middlebrook 7H11) to determine the bacterial load (Colony Forming Units, CFUs).
-
Endpoint: Efficacy is measured by the reduction in log10 CFU in the organs of treated mice compared to untreated controls.
References
- 1. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics of the Antituberculosis Agent Pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pretomanid for tuberculosis treatment: an update for clinical purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pretomanid: A novel therapeutic paradigm for treatment of drug resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pretomanid development and its clinical roles in treating tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnrjournal.com [pnrjournal.com]
In Vitro Activity of Pretomanid-D5 Against Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pretomanid (PA-824), a nitroimidazooxazine, is a critical component of novel treatment regimens for drug-resistant tuberculosis.[1] Its deuterated analogue, Pretomanid-D5, is primarily utilized as an internal standard in pharmacokinetic analyses to ensure accurate quantification of the parent drug. Stable isotope labeling with deuterium does not alter the biological activity of the molecule. Therefore, the in vitro antitubercular activity of this compound is considered bioequivalent to that of Pretomanid. This guide provides a comprehensive overview of the in vitro activity of Pretomanid against Mycobacterium tuberculosis, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation.
Mechanism of Action
Pretomanid is a prodrug that requires activation within the mycobacterial cell. Its mechanism of action is twofold, targeting both replicating and non-replicating (dormant) M. tuberculosis.[2]
1. Activity Against Replicating Mycobacteria:
Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of cell wall integrity leads to bacterial cell death.[2]
2. Activity Against Non-Replicating Mycobacteria:
In the low-oxygen environment characteristic of tuberculous granulomas, Pretomanid is activated by a deazaflavin-dependent nitroreductase (Ddn). This activation process leads to the generation of reactive nitrogen species, including nitric oxide (NO), which act as a respiratory poison, leading to cell death.[2]
Caption: Dual mechanism of action of Pretomanid against M. tuberculosis.
Quantitative In Vitro Activity
The in vitro potency of Pretomanid is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: MIC of Pretomanid against Mycobacterium tuberculosis Strains
| M. tuberculosis Strain Type | MIC Range (µg/mL) | Reference(s) |
| Drug-Susceptible | 0.015 - 0.25 | [1] |
| Drug-Resistant | 0.03 - 0.53 | [1] |
Table 2: MIC of Pretomanid against Specific M. tuberculosis Lineages and Other Mycobacterial Species
| Organism | Lineage/Species | MIC Range (µg/mL) | Reference(s) |
| M. tuberculosis Complex | Lineage 1 | Higher than other lineages | [3] |
| M. tuberculosis Complex | Lineages 2, 3, 4, 7 | Lower than Lineage 1 | [3] |
| M. kansasii | Moderate activity | [4] | |
| M. ulcerans | Moderate activity | [4] |
Experimental Protocols
Accurate determination of in vitro activity relies on standardized and meticulously executed experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination using Mycobacteria Growth Indicator Tube (MGIT) System
The BACTEC™ MGIT™ system is a common method for determining the MIC of antimicrobial agents against M. tuberculosis.[5]
a. Inoculum Preparation:
-
A culture of M. tuberculosis is grown in a MGIT tube until it becomes positive.
-
For cultures positive within 1-2 days, the undiluted culture can be used as the inoculum. For cultures positive between 3-5 days, a 1:5 dilution in sterile saline is prepared.[3]
b. Assay Setup:
-
A series of MGIT tubes are prepared, each containing a different concentration of Pretomanid. A drug-free tube serves as the growth control.
-
Each tube is supplemented with 0.8 mL of BACTEC 960 SIRE Supplement.[6]
-
The appropriate volume of Pretomanid stock solution is added to each drug-containing tube.
-
The growth control tube is inoculated with a 1:100 dilution of the bacterial suspension used for the drug-containing tubes.[5]
-
All tubes are inoculated with 0.5 mL of the prepared inoculum.[3]
c. Incubation and Reading:
-
The tubes are incubated in the BACTEC MGIT 960 instrument at 37°C.
-
The instrument monitors the tubes for an increase in fluorescence, which indicates bacterial growth.
-
The MIC is defined as the lowest concentration of Pretomanid at which the growth unit (GU) value is less than 100 when the growth control has reached a GU of at least 400.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Refined understanding of the impact of the Mycobacterium tuberculosis complex diversity on the intrinsic susceptibility to pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. [iris.unipv.it]
- 5. academic.oup.com [academic.oup.com]
- 6. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]
Methodological & Application
Application Note: High-Throughput Quantification of Pretomanid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pretomanid in human plasma. The assay utilizes a stable isotope-labeled internal standard, Pretomanid-D5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in the context of tuberculosis treatment research. The method involves a straightforward liquid-liquid extraction procedure followed by a rapid isocratic chromatographic separation, with a total run time of 4 minutes per sample.
Introduction
Pretomanid is a novel nitroimidazole derivative that has been approved for the treatment of extensively drug-resistant tuberculosis (XDR-TB) and treatment-intolerant or non-responsive multidrug-resistant tuberculosis (MDR-TB) in combination with bedaquiline and linezolid.[1] Accurate measurement of Pretomanid concentrations in biological matrices is crucial for understanding its pharmacokinetics, ensuring therapeutic efficacy, and minimizing potential toxicity. LC-MS/MS offers the high selectivity and sensitivity required for bioanalytical assays. The use of a deuterated internal standard, this compound, which co-elutes with the analyte and has similar ionization efficiency, corrects for matrix effects and variations in sample processing, thereby enhancing the reliability of the method.
Experimental Protocols
Materials and Reagents
-
Pretomanid (≥99.7% purity)
-
This compound (PA-824-d5, ≥98.4% purity)[2]
-
Human plasma (K3EDTA)
-
Ethyl acetate (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
LC-MS grade water
Equipment
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Agilent Poroshell 120 EC-C18, 50 mm × 4.6 mm, 2.7 µm[2]
-
Microcentrifuge
-
Vortex mixer
-
Sonication bath
-
Cold plate or freezer capable of reaching -80°C
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of Pretomanid and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Pretomanid stock solution with a suitable solvent to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in ethyl acetate at a concentration of 500 ng/mL.[2]
-
Calibration Standards (STDs) and Quality Control (QCs): Spike drug-free human plasma with the appropriate working standard solutions to obtain a calibration curve ranging from 10 to 10,000 ng/mL.[2][3][4] Prepare QC samples at low, medium, and high concentrations (e.g., 25, 4000, and 8000 ng/mL).[2]
Sample Preparation: Liquid-Liquid Extraction
-
Thaw plasma samples, STDs, and QCs at room temperature and sonicate for approximately 5 minutes.[2]
-
To 40 µL of each plasma sample, STD, or QC in a 1.5 mL microcentrifuge tube, add 40 µL of LC-MS grade water.[2]
-
Add 300 µL of the internal standard working solution (500 ng/mL this compound in ethyl acetate) to all tubes except the double blank.[2] For the double blank, add 300 µL of ethyl acetate without the internal standard.
-
Vortex the samples for approximately 1 minute.[2]
-
Centrifuge at approximately 16,000 x g for 5 minutes.[2]
-
Freeze the aqueous layer using a cold plate or by placing the tubes in a freezer.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: Agilent Poroshell 120 EC-C18, 50 mm × 4.6 mm, 2.7 µm[2]
-
Mobile Phase A: 0.1% Formic acid in water[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[2]
-
Elution: Isocratic with 15% Mobile Phase A and 85% Mobile Phase B[2]
-
Injection Volume: 10 µL[2]
-
Column Temperature: ~30°C[2]
-
Autosampler Temperature: ~8°C[2]
-
Run Time: 4 minutes[2]
Mass Spectrometry:
-
Instrument: AB Sciex API 3200 QTRAP or equivalent[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI)[2]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Nebulizer Gas (N2): 40 (arbitrary units)[2]
-
Turbo Spray Gas (N2): 50 (arbitrary units)[2]
-
Curtain Gas (N2): 20 (arbitrary units)[2]
-
Heated Nebulizer Temperature: 550°C[2]
-
Collision Gas (N2): Low (arbitrary value)[2]
-
Dwell Time: 150 ms[2]
Data Presentation
The method was validated for linearity, precision, accuracy, and recovery. A summary of the quantitative performance is presented in the table below.
| Parameter | Result |
| Calibration Curve Range | 10 – 10,000 ng/mL[2][3][4] |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 9%[2][3][4] |
| Inter-day Precision (%CV) | < 9%[2][3][4] |
| Accuracy | 95.2% – 110%[2][3][4] |
| Mean Recovery | 72.4%[2][3][4] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[2] |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of Pretomanid.
Caption: Logic of using a stable isotope-labeled internal standard for quantification.
References
- 1. Pretomanid Pharmacokinetics in the Presence of Rifamycins: Interim Results from a Randomized Trial among Patients with Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Pretomanid in Human Plasma using Pretomanid-D5 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pretomanid is a nitroimidazole antibiotic approved for treating specific types of highly resistant pulmonary tuberculosis (TB).[1] Pharmacokinetic (PK) studies are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME), which helps in optimizing dosing regimens.[2][3] A robust and reliable bioanalytical method is essential for accurately quantifying Pretomanid concentrations in biological matrices.
This document provides a detailed protocol for the quantification of Pretomanid in human plasma using a stable isotope-labeled internal standard, Pretomanid-D5, with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a deuterated internal standard like this compound is the gold standard in quantitative bioanalysis, as it closely mimics the analyte's chemical and physical properties during sample extraction, chromatographic separation, and ionization, thereby correcting for potential variability and enhancing accuracy and precision.[4][5][6]
Experimental Protocols
This protocol is based on a validated method for the determination of Pretomanid in human plasma.[7][8][9]
Materials and Reagents
-
Analytes: Pretomanid, this compound (PA-824-d5)
-
Biological Matrix: Drug-free human plasma
-
Solvents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1% solution)
-
-
Extraction Solvent: To be determined based on optimization (e.g., methyl tert-butyl ether, ethyl acetate).
-
Equipment:
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
Polypropylene tubes (1.5 ml)
-
Instrumentation
-
LC-MS/MS System: An AB Sciex API 3200 Q Trap mass spectrometer or equivalent.[7]
-
HPLC Column: Agilent Poroshell C18 column or equivalent.[7][8][9]
-
Autosampler: Capable of maintaining samples at approximately 8°C.[7]
Preparation of Solutions
-
Stock Solutions: Prepare primary stock solutions of Pretomanid and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Pretomanid stock solution to create working standards for spiking into the plasma to form the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to an appropriate concentration for spiking into all samples (calibrators, quality controls, and unknown study samples).
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 40 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 ml polypropylene tube.[7]
-
Add a specified volume of the this compound internal standard working solution to each tube (except for double blank samples).
-
Add the extraction solvent (e.g., 200 µL of methyl tert-butyl ether).
-
Vortex mix the tubes for approximately 1 minute.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system for analysis.[7]
LC-MS/MS Analytical Method
The analysis is performed using an isocratic elution with detection by electrospray ionization (ESI) in positive mode and Multiple Reaction Monitoring (MRM).[7][8][9]
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
|---|---|
| Liquid Chromatography | |
| HPLC Column | Agilent Poroshell C18[7][8][9] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Elution Mode | Isocratic (15% A : 85% B)[7] |
| Flow Rate | 400 µL/min[7][8][9] |
| Run Time | 4 minutes[7] |
| Injection Volume | 10 µL[7] |
| Autosampler Temperature | ~8°C[7] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[7][8][9] |
| Pretomanid Transition | m/z 360.2 → 175.0[7] |
| This compound Transition | m/z 365.2 → 175.0[7] |
| Collision Gas (N₂) | Low (arbitrary value)[7] |
| Dwell Time | 150 ms[7] |
Data Presentation
Calibration and Quality Control
The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[7]
Table 2: Example Calibration Curve and Quality Control (QC) Concentrations
| Sample Type | Concentration (ng/mL) |
|---|---|
| Calibration Standard 1 | 10 |
| Calibration Standard 2 | 50 |
| Calibration Standard 3 | 250 |
| Calibration Standard 4 | 1000 |
| Calibration Standard 5 | 2500 |
| Calibration Standard 6 | 5000 |
| Calibration Standard 7 | 8000 |
| Calibration Standard 8 | 10000 |
| QC - Lower Limit of Quantification (LLOQ) | 10[7] |
| QC - Low | 25[7] |
| QC - Medium | 4000[7] |
| QC - High | 8000[7] |
Method Validation Summary
A summary of the expected performance characteristics of the validated method is presented below.
Table 3: Method Validation Performance Summary
| Parameter | Result | Source |
|---|---|---|
| Calibration Range | 10 – 10,000 ng/mL | [7][8][9] |
| Inter-day Precision (%CV) | < 9% | [7][8][9] |
| Intra-day Precision (%CV) | < 9% | [7][8][9] |
| Accuracy | 95.2% to 110% | [7][8][9] |
| Mean Recovery | 72.4% | [7][8][9] |
| Matrix Effects | No significant effects observed |[7] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the pharmacokinetic analysis of Pretomanid using this compound.
Principle of Internal Standard Quantification
This diagram explains the logical relationship for calculating the final analyte concentration using an internal standard.
References
- 1. Characterizing Absorption Properties of Dispersible Pretomanid Tablets Using Population Pharmacokinetic Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics of the Antituberculosis Agent Pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Pretomanid-D5 in Advancing DMPK Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pretomanid is a novel nitroimidazooxazine antimycobacterial agent, critical in combination regimens for treating multidrug-resistant (MDR) and extensively drug-resistant (XDR) pulmonary tuberculosis.[1][2] A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount for its safe and effective clinical use. Drug Metabolism and Pharmacokinetic (DMPK) studies provide this crucial information.
The use of stable isotope-labeled (SIL) compounds, such as Pretomanid-D5, is a cornerstone of modern bioanalysis. SIL internal standards (IS) are considered the gold standard for quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays.[3][4] Because this compound is chemically identical to Pretomanid but has a different mass, it co-elutes and experiences similar matrix effects and extraction efficiencies. This allows it to accurately correct for variations during sample preparation and analysis, ensuring highly precise and reliable quantification of Pretomanid in complex biological matrices like plasma.[3][5]
These application notes detail the use of this compound as an internal standard in DMPK studies, providing validated protocols and key pharmacokinetic data to support preclinical and clinical research.
Application Note 1: Bioanalytical Quantification Using this compound
The primary application of this compound is as an internal standard for the accurate quantification of Pretomanid in biological samples. A typical bioanalytical workflow involves adding a known concentration of this compound to all samples (including calibration standards, quality controls, and unknown study samples) at the earliest stage of sample preparation. The ratio of the analyte (Pretomanid) peak area to the internal standard (this compound) peak area is used to construct the calibration curve and determine the concentration in unknown samples. This ratiometric approach mitigates variability, leading to robust and reproducible results.[6]
Protocol 1: LC-MS/MS Quantification of Pretomanid in Human Plasma
This protocol is based on a validated method for quantifying Pretomanid in human plasma using this compound as an internal standard.[3][5][6][7]
1. Materials and Reagents
-
Pretomanid analytical standard (≥99% purity)
-
This compound (Internal Standard, IS) (≥98% purity)[3]
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Ethyl acetate (Pro-Analysis grade)[3]
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Pretomanid and this compound in methanol to create 1 mg/mL stock solutions. Store at -80°C.
-
Calibration Standards (10 - 10,000 ng/mL): Prepare a series of working solutions by serially diluting the Pretomanid stock solution with methanol. Spike these into blank human plasma to create calibration standards.[3][6]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 25, 4000, and 8000 ng/mL).[3][6]
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).
3. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 40 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL polypropylene tube.[3][6]
-
Add 10 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 200 µL of ethyl acetate.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase B (see below) and vortex.
-
Transfer to an autosampler vial for analysis.
4. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Elution: Isocratic at 15% Mobile Phase A and 85% Mobile Phase B.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: Ambient.
-
Autosampler Temperature: ~8°C.[3]
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
-
Ionization Mode: Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Pretomanid: Q1 m/z → Q3 m/z (e.g., 360.1 → 274.1)
-
This compound: Q1 m/z → Q3 m/z (e.g., 365.1 → 279.1) (Note: Specific MRM transitions should be optimized in-house).
-
Application Note 2: Pretomanid Metabolism and Pharmacokinetics
This compound enabled studies are crucial for characterizing the metabolic fate and pharmacokinetic profile of Pretomanid.
Mechanism of Action
Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis. This dual-action mechanism targets both replicating and non-replicating bacteria.[8][9]
References
- 1. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
Application Note: High-Throughput Bioanalytical Method for the Quantification of Pretomanid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of Pretomanid in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates Pretomanid-D5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation, allowing for efficient and clean sample processing. The method was validated over a linear range of 10 to 10,000 ng/mL and demonstrated excellent performance in terms of accuracy, precision, selectivity, and recovery, making it suitable for supporting pharmacokinetic studies in drug development.
Introduction
Pretomanid is a novel nitroimidazooxazine antimicrobial agent indicated for the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) in combination with bedaquiline and linezolid.[1][2] Accurate measurement of Pretomanid concentrations in biological matrices is crucial for pharmacokinetic and toxicokinetic studies to ensure its safe and effective use. This application note describes a validated LC-MS/MS method for the determination of Pretomanid in human plasma, utilizing this compound as an internal standard to correct for matrix effects and variations in sample processing and instrument response.
Experimental
Materials and Reagents
-
Pretomanid (99.7% purity) and this compound (PA-824-d5, 98.4% purity) were sourced from a reputable supplier.[3]
-
HPLC-grade methanol, acetonitrile, ethyl acetate, and formic acid were purchased from a commercial vendor.
-
Human plasma (K2EDTA) was obtained from a certified biobank.
-
Ultrapure water was generated using a laboratory water purification system.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for analysis. An Agilent Poroshell C18 column was utilized for chromatographic separation.[3][4][5][6]
Preparation of Standard and Quality Control Solutions
Stock solutions of Pretomanid and this compound were prepared in methanol at a concentration of 1 mg/mL.[3] Working standard solutions were prepared by serial dilution of the Pretomanid stock solution with a 50:50 mixture of methanol and water. Quality control (QC) samples were prepared at low, medium, and high concentrations (LLOQ QC, LQC, MQC, HQC) by spiking known amounts of Pretomanid into blank human plasma.[3]
Sample Preparation Protocol
A liquid-liquid extraction (LLE) method was employed for the extraction of Pretomanid and this compound from human plasma.
-
To 40 µL of plasma sample, add 10 µL of the internal standard working solution (this compound).[3]
-
Vortex the samples for 10 seconds.
-
Add 200 µL of ethyl acetate as the extraction solvent.[3]
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[3]
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Agilent Poroshell C18 |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Flow Rate | 400 µL/min[3][4][5][6] |
| Gradient | Isocratic elution with 15% Mobile Phase A and 85% Mobile Phase B[3] |
| Run Time | 4 minutes[3] |
| Injection Volume | 10 µL[3] |
| Autosampler Temp | 8°C[3] |
| Column Temp | 30°C[1][7] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3][7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Pretomanid) | m/z 360.2 → 175.0[1][3][7] |
| MRM Transition (this compound) | m/z 365.2 → 175.0[3] |
| Nebulizer Gas | 40 (arbitrary units)[3] |
| Turbo Spray Gas | 50 (arbitrary units)[3] |
| Curtain Gas | 20 (arbitrary units)[3] |
| Collision Gas | Nitrogen, Low (arbitrary value)[3] |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C[3] |
Method Validation Summary
The bioanalytical method was validated according to the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.[3][8]
Linearity and Range
The calibration curve was linear over the concentration range of 10 to 10,000 ng/mL for Pretomanid in human plasma.[3][4][5][6] A weighted (1/x²) linear regression was used to fit the data. The correlation coefficient (r²) was consistently > 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, and HQC). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 10 | < 9% | < 9% | ± 10% | ± 10% |
| LQC | 25 | < 9% | < 9% | ± 5% | ± 5% |
| MQC | 4000 | < 9% | < 9% | ± 5% | ± 5% |
| HQC | 8000 | < 9% | < 9% | ± 5% | ± 5% |
The precision (%CV) was below 9% and the accuracy (%Bias) was within ±10% for all QC levels, which is within the acceptance criteria of ±15% (±20% for LLOQ).[3][4][5]
Recovery and Matrix Effect
The extraction recovery of Pretomanid was determined by comparing the peak areas of extracted samples with those of unextracted standards. The overall recovery was approximately 72.4% and was consistent across the different QC levels.[3][4][5] The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat standards. No significant matrix effects were observed.[3][4][5]
Stability
The stability of Pretomanid was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage. Pretomanid was found to be stable in human plasma under these conditions.
Visualizations
Caption: Experimental workflow for Pretomanid quantification in human plasma.
Caption: Logical flow of the bioanalytical method validation process.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of Pretomanid in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The method has been successfully validated and is suitable for routine use in clinical and preclinical studies to support the development of Pretomanid.
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (Open Access) LC-MS/MS method assay for simultaneous determination of the pretomanid and pyrazinamide in rat plasma by LC-MS/MS: Assessment of pharmacokinetic drug-drug interaction study (2022) | Tao Huang [scispace.com]
- 8. ema.europa.eu [ema.europa.eu]
Application Notes & Protocols: Quantitative Analysis of Pretomanid in Clinical Trial Samples Using Pretomanid-D5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Pretomanid in human plasma samples from clinical trials, utilizing Pretomanid-D5 as a stable isotope-labeled internal standard. The methodologies described herein are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring high sensitivity, specificity, and robustness for pharmacokinetic assessments.
Introduction
Pretomanid is a novel nitroimidazole derivative developed for the treatment of tuberculosis (TB), particularly multidrug-resistant strains.[1] Accurate quantification of Pretomanid in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling in clinical trials to optimize dosing regimens and ensure therapeutic efficacy and safety. The use of a deuterated internal standard, this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it corrects for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1]
This document outlines a validated method for the extraction and quantification of Pretomanid from human plasma, providing detailed experimental protocols and performance data.
Quantitative Method Performance
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of Pretomanid in human plasma.[1][2][3][4]
Table 1: Calibration Curve and Sensitivity [1][2][3][4]
| Parameter | Value |
| Calibration Range | 10 – 10,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Intra-day and Inter-day Precision and Accuracy [1][2][3][4]
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | < 9% | 95.2 - 110% | < 9% | 95.2 - 110% |
| Low QC | 25 | < 9% | 95.2 - 110% | < 9% | 95.2 - 110% |
| Medium QC | 4000 | < 9% | 95.2 - 110% | < 9% | 95.2 - 110% |
| High QC | 8000 | < 9% | 95.2 - 110% | < 9% | 95.2 - 110% |
Table 3: Recovery and Matrix Effect [1][2][3][4]
| Parameter | Result |
| Mean Recovery of Pretomanid | 72.4% |
| Significant Matrix Effects | Not Observed |
Experimental Protocols
The following protocols describe the materials, reagents, and procedures for the sample preparation and LC-MS/MS analysis of Pretomanid in human plasma.
Materials and Reagents
-
Pretomanid (analytical standard, purity ≥ 99.7%)
-
This compound (internal standard, purity ≥ 98.4%)[1]
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (Pro-Analysis grade)
-
Deionized water (LC-MS grade)
-
Polypropylene tubes (1.5 mL)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pretomanid and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Pretomanid stock solution in methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is designed for a 40 µL plasma sample volume.[1][2][3][4]
-
Pipette 40 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL polypropylene tube.
-
Add a specified amount of the this compound internal standard working solution to all tubes except for the blank matrix samples.
-
Vortex mix the samples.
-
Add a specified volume of ethyl acetate for extraction.
-
Vortex mix vigorously for a set duration to ensure thorough mixing.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at a controlled temperature.
-
Reconstitute the dried residue in a specific volume of the mobile phase.
-
Vortex mix and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Table 4: Liquid Chromatography Parameters [1]
| Parameter | Condition |
| HPLC System | Agilent or equivalent |
| Column | Agilent Poroshell C18 (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Elution Mode | Isocratic (15% A and 85% B) |
| Flow Rate | 400 µL/min |
| Injection Volume | 10 µL |
| Autosampler Temperature | ~8°C |
| Run Time | 4 minutes |
Table 5: Mass Spectrometry Parameters [1]
| Parameter | Condition |
| Mass Spectrometer | AB Sciex API 3200 (or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Pretomanid MRM Transition | m/z 360.2 → m/z 175.0 |
| This compound MRM Transition | m/z 365.2 → m/z 175.0 |
| Ion Spray Voltage | 5500 V |
| Temperature | 550°C |
| Collision Gas (N₂) | Low |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Pretomanid in clinical trial samples.
Caption: Bioanalytical workflow for Pretomanid quantification.
Logical Relationship of Method Validation
The following diagram outlines the logical relationship between the key validation parameters assessed to ensure a reliable bioanalytical method.
Caption: Method validation parameter relationships.
References
- 1. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Chromatographic Separation of Pretomanid and Pretomanid-D5 for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of the anti-tuberculosis agent Pretomanid and its deuterated internal standard, Pretomanid-D5, in plasma. The described protocol utilizes a reversed-phase C18 column with an isocratic elution, providing a rapid and reliable analytical workflow suitable for pharmacokinetic studies in clinical and preclinical research. The method demonstrates excellent linearity, accuracy, and precision, meeting the bioanalytical method validation guidelines set by major regulatory agencies.
Introduction
Pretomanid is a novel nitroimidazooxazine antibiotic approved for the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[1] Accurate quantification of Pretomanid in biological matrices is crucial for pharmacokinetic analysis, dose optimization, and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting potential variability during sample preparation and analysis, thereby enhancing the accuracy and reliability of the results. This document provides a detailed protocol for the chromatographic separation and quantification of Pretomanid and this compound using LC-MS/MS.
Experimental Protocol
This protocol is based on a validated method for the determination of Pretomanid in human plasma.[2][3][4]
1. Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction procedure is employed to isolate Pretomanid and this compound from the plasma matrix.[1][2][3][4] This method ensures a clean extract with reduced matrix effects.
-
Pipette 40 µL of human plasma into a 1.5 mL polypropylene tube.
-
Add the internal standard (this compound) solution.
-
Proceed with the liquid-liquid extraction procedure as detailed in the referenced literature.[2]
2. Chromatographic Conditions
The separation is achieved using a reversed-phase HPLC or UPLC system. An isocratic elution simplifies the method and allows for a short run time.[2][3][4]
| Parameter | Value |
| HPLC System | Agilent or equivalent |
| Column | Agilent Poroshell C18[2][3][4] |
| Mobile Phase A | 0.1% Formic Acid in LC/MS Grade Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Elution Mode | Isocratic |
| Composition | 15% Mobile Phase A : 85% Mobile Phase B[2] |
| Flow Rate | 400 µL/min[2][3][4] |
| Run Time | 4 minutes[2] |
| Injection Volume | 10 µL[2] |
| Autosampler Temp. | ~8°C[2] |
3. Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2][5]
| Parameter | Value |
| Mass Spectrometer | AB Sciex API 3200 or equivalent[2][3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][5] |
| MRM Transitions | |
| Pretomanid | m/z 360.2 → 175.0[2][5] |
| This compound | m/z 365.2 → 175.0[2] |
| Dwell Time | 150 ms[2] |
| Collision Gas (N₂) | Low[2] |
Quantitative Data Summary
The method was validated over a specific concentration range, demonstrating high precision and accuracy.[2][3][4]
Table 1: Method Validation Parameters
| Parameter | Result |
| Calibration Range | 10 – 10,000 ng/mL[2][3][4] |
| Intra-day Precision (%CV) | < 9%[2][3][4] |
| Inter-day Precision (%CV) | < 9%[2][3][4] |
| Accuracy | 95.2% – 110%[2][3][4] |
| Overall Recovery | 72.4%[2][3][4] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[2] |
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Analytical workflow for Pretomanid and this compound quantification in plasma.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the chromatographic separation and quantification of Pretomanid and its deuterated internal standard, this compound. The detailed protocol and performance characteristics presented in this application note offer a solid foundation for researchers and drug development professionals to implement this assay for pharmacokinetic and other bioanalytical applications. The isocratic elution ensures a short run time and robust performance, making it suitable for high-throughput analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Pretomanid-D5
These application notes provide detailed methodologies for the quantitative analysis of Pretomanid-D5 using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals. This compound, a deuterated analog of the anti-tuberculosis drug Pretomanid, is often used as an internal standard in pharmacokinetic and bioanalytical studies.[1] The chromatographic conditions presented are based on validated methods for Pretomanid and are suitable for the analysis of its deuterated form.
Quantitative Data Summary
The following table summarizes various reported HPLC and LC-MS/MS conditions for the analysis of Pretomanid, which are applicable to this compound.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | HiQ Sil C18 | Bakerbond C18 (150 x 4.6 mm, 3 µm)[2] | Xtimate C18 (250mm × 4.6mm; 5µm)[3][4] | Agilent Poroshell C18[5][6] |
| Mobile Phase | 10 mM Ammonium Acetate (pH 3) : Methanol (65:35 v/v)[7] | 0.1% Orthophosphoric acid and Acetonitrile (gradient)[2] | Methanol : Acetonitrile : Ammonium phosphate buffer (55:40:05 v/v/v)[3][4] | Isocratic elution (details not specified)[5][6] |
| Flow Rate | Not Specified | Not Specified | 1.0 mL/min[3][4] | 400 µL/min[5][6] |
| Detection | UV (Wavelength not specified) | UV (Wavelength not specified) | UV at 262 nm[3][4] | Tandem Mass Spectrometry (MS/MS)[5][6] |
| Linearity Range | 5-30 µg/mL[7] | Not Specified | 10-40 µg/mL[3][4] | 10–10,000 ng/mL[5][6] |
| LOD | 0.817 µg/mL[7] | 0.1 µg/mL[2] | 0.30 µg/mL[3][4] | Not Specified |
| LOQ | 2.476 µg/mL[7] | 0.4 µg/mL[2] | 5.0 µg/mL[3][4] | 10 ng/mL[1] |
| Matrix | Drug substance | Drug substance and impurities[2] | Pharmaceutical dosage form[3][4] | Human plasma[5][6] |
Experimental Protocols
This section provides a detailed experimental protocol for the analysis of this compound based on a stability-indicating RP-HPLC method. This method is suitable for the quantification of Pretomanid and its related substances, and therefore applicable to this compound.[2]
Preparation of Solutions
-
Mobile Phase A: Prepare a 0.1% solution of orthophosphoric acid in HPLC-grade water.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent such as methanol to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1 µg/mL to 50 µg/mL).
Chromatographic Conditions
-
Instrument: A standard HPLC system equipped with a UV detector or a mass spectrometer.
-
Column: Bakerbond C18 (150 x 4.6 mm, 3 µm).[2]
-
Mobile Phase: Use a gradient elution with 0.1% orthophosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). A typical gradient might be:
-
0-5 min: 90% A, 10% B
-
5-15 min: Linear gradient to 40% A, 60% B
-
15-20 min: Hold at 40% A, 60% B
-
20-22 min: Linear gradient back to 90% A, 10% B
-
22-30 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 320 nm.[7]
-
Injection Volume: 10 µL.
Sample Preparation
-
For Drug Substance: Accurately weigh and dissolve the this compound sample in the diluent (e.g., methanol or mobile phase) to achieve a concentration within the calibration range.
-
For Biological Matrices (e.g., Plasma): A liquid-liquid extraction or solid-phase extraction is typically required.[5][6]
-
To a known volume of plasma (e.g., 100 µL), add an equal volume of a precipitating agent (e.g., acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Inject the reconstituted sample into the HPLC system.
-
Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.[2]
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: General workflow for HPLC analysis of this compound.
Caption: Liquid-liquid extraction protocol for plasma samples.
References
- 1. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of stability-indicating -HPLC method for the determination of related substances in novel nitroimidazole antituberculosis drug pretomanid: Robustness study by Design-Expert and application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. rjptonline.org [rjptonline.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Pretomanid-D5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pretomanid is a novel nitroimidazole derivative developed for the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). As with many modern pharmaceutical development and clinical monitoring programs, stable isotope-labeled internal standards are crucial for accurate quantification of the drug in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pretomanid-D5, a deuterated analog of Pretomanid, serves as an ideal internal standard due to its similar physicochemical properties and distinct mass-to-charge ratio. Understanding the fragmentation pattern of this compound is essential for developing robust and specific LC-MS/MS methods. These application notes provide a detailed overview of the mass spectrometric behavior of this compound, including its fragmentation pathway, and offer a comprehensive protocol for its analysis.
Experimental Protocols
The following protocols are representative of a typical LC-MS/MS workflow for the analysis of this compound.
Sample Preparation (Liquid-Liquid Extraction from Plasma)
-
To a 1.5 mL polypropylene tube, add 50 µL of human plasma sample.
-
Spike with 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).
-
Add 200 µL of a protein precipitation agent, such as acetonitrile or methanol, and vortex for 30 seconds.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Agilent Poroshell C18, 2.1 x 100 mm, 2.7 µm) is suitable.[1][2][3][4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution can be optimized, for example:
-
0-1.0 min: 20% B
-
1.0-5.0 min: Ramp to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: Return to 20% B
-
6.1-8.0 min: Re-equilibrate at 20% B
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Method
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][2][3][4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The instrument should be operated in MRM mode to monitor specific precursor-to-product ion transitions.[1][2][3][4]
-
Key Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Collision Gas: Nitrogen or Argon.[1]
-
MRM Transitions: See Table 1.
-
Data Presentation
The quantitative data for the mass spectrometric analysis of Pretomanid and its deuterated internal standard, this compound, are summarized in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Pretomanid | 360.2 | 175.0 | 25 - 35 | 150 |
| Pretomanid | 360.0 | 344.0 | 15 - 25 | 150 |
| This compound | 365.2 | 175.0 | 25 - 35 | 150 |
Table 1: Key Mass Spectrometry Parameters for Pretomanid and this compound. The transition of the protonated molecular ion of Pretomanid at m/z 360.2 to the product ion at m/z 175.0 is commonly monitored.[1] For this compound, the transition from the protonated molecular ion at m/z 365.2 to the same product ion at m/z 175.0 is used.[1] Another reported fragmentation for non-deuterated Pretomanid is the transition from m/z 360 to m/z 344, which corresponds to a loss of an oxygen atom.[5]
Fragmentation Pathway of this compound
The fragmentation of this compound in the positive ion mode typically begins with the protonation of the molecule to form the precursor ion [M+H]+ at an m/z of 365.2. Under collision-induced dissociation (CID), this precursor ion undergoes fragmentation. The most prominent fragmentation pathway involves the cleavage of the ether linkage, leading to the formation of a stable product ion. The deuterated trifluoromethylbenzyl group is lost as a neutral fragment, resulting in a common product ion at m/z 175.0 for both Pretomanid and this compound.
Caption: Fragmentation Pathway of this compound.
The proposed fragmentation pathway of this compound is visualized below.
Caption: Logical workflow of this compound fragmentation in a mass spectrometer.
Conclusion
The use of this compound as an internal standard provides a reliable method for the quantification of Pretomanid in complex biological matrices. The distinct mass shift of +5 Da allows for clear differentiation from the unlabeled drug, while the shared fragmentation pattern resulting in a common product ion at m/z 175.0 ensures analogous behavior during ionization and fragmentation. The protocols and data presented herein offer a solid foundation for researchers and scientists to develop and validate robust bioanalytical methods for Pretomanid, contributing to further advancements in tuberculosis treatment and monitoring.
References
- 1. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Dosing and Administration of Pretomanid in Animal Models and Bioanalytical Quantification using Pretomanid-D5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pretomanid (formerly PA-824) is a nitroimidazooxazine antimycobacterial agent that has been approved for the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) in combination with bedaqualine and linezolid. It exhibits bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis. These application notes provide detailed protocols for the dosing and administration of Pretomanid in common animal models used in tuberculosis research. Furthermore, a comprehensive bioanalytical protocol is outlined for the quantification of Pretomanid in plasma samples using its deuterated stable isotope, Pretomanid-D5, as an internal standard via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Mechanism of Action
Pretomanid is a prodrug that requires activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis. This activation leads to the generation of reactive nitrogen species, including nitric oxide, which have a dual mechanism of action. Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Under anaerobic conditions, the release of nitric oxide acts as a respiratory poison, enabling the killing of non-replicating, persistent bacteria.
Caption: Mechanism of action of Pretomanid.
Pretomanid Dosing and Administration in Animal Models
Oral administration is the most common route for Pretomanid in preclinical animal models, reflecting its clinical use.
Table 1: Summary of Pretomanid Dosing in Various Animal Models
| Animal Model | Dosing Range (mg/kg/day) | Route of Administration | Common Vehicle/Formulation | Study Type | Reference |
| Mouse (BALB/c, C3HeB/FeJ) | 12.5 - 100 | Oral Gavage | Cyclodextrin micelle (CM-2) with 10% hydroxypropyl-β-cyclodextrin and 10% lecithin | Efficacy | [1] |
| Mouse (BALB/c) | 100 | Oral Gavage | 5% polyethylene glycol 200 (PEG 200) and 95% methylcellulose (0.5%) | Efficacy | [1] |
| Mouse | 25 - 54 | Oral Gavage | Not specified | Pharmacokinetics | [2] |
| Rat | 20 | Intraperitoneal | Not specified | Tissue Distribution | [3] |
| Guinea Pig | 40 | Oral Gavage | Not specified | Efficacy | [4] |
| Rabbit | 5 mg/kg (single dose) | Oral Gavage | Not specified | Pharmacokinetics | [5] |
Experimental Protocol: Oral Administration of Pretomanid in a Mouse Model of Tuberculosis
This protocol describes a general procedure for the oral administration of Pretomanid to mice for efficacy or pharmacokinetic studies.
Materials:
-
Pretomanid powder
-
Vehicle (e.g., 10% hydroxypropyl-β-cyclodextrin and 10% lecithin in sterile water, or 0.5% methylcellulose)
-
Sterile water
-
Homogenizer or sonicator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Animal feeding needles (gavage needles), 20-22 gauge, with a ball tip
-
Syringes (1 mL)
-
70% ethanol
Procedure:
-
Dose Calculation: Calculate the required amount of Pretomanid based on the mean body weight of the mice in each group and the desired dose (e.g., 100 mg/kg). The dosing volume should typically be 5-10 mL/kg.
-
Formulation Preparation:
-
Accurately weigh the calculated amount of Pretomanid powder.
-
Prepare the chosen vehicle. For a cyclodextrin-lecithin formulation, dissolve the components in sterile water with gentle heating and stirring. For a methylcellulose suspension, gradually add the methylcellulose to warm sterile water while stirring, then allow it to cool to form a uniform suspension.
-
Add the Pretomanid powder to the vehicle and mix thoroughly using a homogenizer or sonicator until a uniform suspension is achieved. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse before dosing to ensure accurate dose administration.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Measure the correct volume of the Pretomanid suspension into a 1 mL syringe fitted with an appropriate gavage needle.
-
Introduce the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.
-
Gently advance the needle into the esophagus. Do not force the needle.
-
Once the needle is correctly positioned, slowly administer the dose.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress after dosing.
-
Bioanalytical Quantification of Pretomanid using this compound
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS. It effectively corrects for variability in sample preparation, injection volume, and matrix effects, ensuring high accuracy and precision.[6]
Table 2: LC-MS/MS Parameters for Pretomanid and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pretomanid | 360.2 | 175.0 |
| This compound (Internal Standard) | 365.2 | 175.0 |
Reference:[7]
Experimental Protocol: Quantification of Pretomanid in Mouse Plasma by LC-MS/MS
This protocol outlines a liquid-liquid extraction method for the preparation of mouse plasma samples for the quantification of Pretomanid.
Materials:
-
Mouse plasma samples
-
Pretomanid and this compound analytical standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Pretomanid and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Pretomanid by serial dilution of the stock solution to create a calibration curve (e.g., 10 - 10,000 ng/mL).[7]
-
Prepare QC samples at low, medium, and high concentrations in blank mouse plasma.
-
Prepare a working solution of the internal standard (this compound) in methanol (e.g., at 100 ng/mL).
-
-
Plasma Sample Extraction:
-
To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of MTBE.
-
Vortex vigorously for 1 minute to extract the analytes.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for Pretomanid and this compound as listed in Table 2.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Pretomanid to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Pretomanid in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for a Pretomanid pharmacokinetic study.
References
- 1. Contribution of Pretomanid to Novel Regimens Containing Bedaquiline with either Linezolid or Moxifloxacin and Pyrazinamide in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
Troubleshooting & Optimization
Troubleshooting matrix effects in Pretomanid-D5 LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS analysis of Pretomanid and its deuterated internal standard, Pretomanid-D5.
Troubleshooting Guide
This guide addresses common issues related to matrix effects in a question-and-answer format, offering systematic approaches to identify and resolve them.
Question: I am observing poor peak shape and inconsistent retention times for Pretomanid and this compound. What are the likely causes and solutions?
Answer: Poor peak shape and retention time variability are often early indicators of matrix effects or chromatographic issues.
-
Potential Cause 1: Insufficient Chromatographic Separation. Co-elution of matrix components with your analytes can lead to ion suppression or enhancement, affecting peak shape.
-
Solution: Optimize your chromatographic method. This can include adjusting the mobile phase composition, gradient slope, or flow rate to better separate Pretomanid from interfering compounds.[1] Consider using a column with a different chemistry or smaller particle size for improved resolution.
-
Potential Cause 2: Column Contamination. Accumulation of matrix components, such as phospholipids from plasma samples, on your analytical column can degrade performance.
-
Solution: Implement a robust sample preparation method to remove these interferences before injection.[2] Regularly flush your column with a strong solvent, and consider using a guard column to protect the primary column.
Question: My analyte signal (Pretomanid) is significantly lower in patient samples compared to my standards prepared in solvent (ion suppression). How can I confirm and mitigate this?
Answer: This strongly suggests ion suppression due to co-eluting matrix components.
-
Confirmation: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of Pretomanid solution into the MS source while injecting a blank, extracted sample matrix. Dips in the baseline signal of Pretomanid correspond to elution times of interfering substances.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Enhance your sample preparation to more effectively remove matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interferences than a simple protein precipitation.[1]
-
Sample Dilution: If the concentration of Pretomanid is sufficiently high, diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma from a similar patient population). This helps to ensure that the calibration curve accurately reflects the ionization behavior of the analyte in the presence of the matrix.[1]
-
Question: The peak area ratio of Pretomanid to this compound is inconsistent across my sample batch. What could be causing this?
Answer: While a stable isotope-labeled internal standard like this compound is designed to compensate for matrix effects, inconsistencies can still arise.
-
Potential Cause 1: Differential Matrix Effects. In rare cases, the analyte and its deuterated internal standard may not experience identical ion suppression or enhancement, especially if there is a chromatographic separation between them.
-
Solution: Ensure that the chromatographic peak shapes of Pretomanid and this compound are symmetrical and that they co-elute as closely as possible. Adjusting the chromatography may be necessary to achieve this.
-
Potential Cause 2: Interference from Metabolites or Co-administered Drugs. A metabolite of Pretomanid or another drug present in the sample could have a similar mass-to-charge ratio (m/z) to Pretomanid or this compound, leading to interference.
-
Solution: Review the patient's medication regimen to check for potential interferences. If an interfering peak is suspected, optimize the MS/MS transitions (precursor and product ions) to be more specific to Pretomanid and this compound. A validated method for Pretomanid analysis showed no significant interference from co-administered tuberculosis drugs like ethambutol, isoniazid, pyrazinamide, rifabutin, and rifampicin.[3]
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS analysis?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[4] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, impacting the accuracy and precision of quantification.[4]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Pretomanid but has a higher mass due to the replacement of five hydrogen atoms with deuterium. Because it has nearly identical physicochemical properties, it co-elutes with Pretomanid and experiences similar extraction recovery and matrix effects.[1] This allows it to compensate for variations in sample preparation and instrument response, leading to more accurate and precise quantification.
Q3: How can I quantitatively assess the matrix effect in my method?
A3: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a pure solvent standard at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Solvent Standard) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Experimental Protocols and Data
Validated LC-MS/MS Method for Pretomanid in Human Plasma
This section details a successfully validated method that reported no significant matrix effects, serving as a reference for best practices.[3][5]
Sample Preparation (Liquid-Liquid Extraction):
-
To 40 µL of human plasma, add the internal standard (this compound).
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).[3]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of an aqueous buffer and an organic solvent.[3][5]
-
Injection Volume: 10 µL[5]
-
Run Time: 4 minutes[5]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[5]
-
MRM Transitions:
Quantitative Data Summary
The following tables summarize the performance of the validated reference method.
Table 1: Inter- and Intra-day Precision and Accuracy [3][5]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | < 9% | 95.2 - 110% | < 9% | 95.2 - 110% |
| Low | 25 | < 9% | 95.2 - 110% | < 9% | 95.2 - 110% |
| Medium | 4000 | < 9% | 95.2 - 110% | < 9% | 95.2 - 110% |
| High | 8000 | < 9% | 95.2 - 110% | < 9% | 95.2 - 110% |
Table 2: Recovery and Stability [3][5]
| Parameter | Result |
| Mean Recovery | 72.4% |
| Freeze-Thaw Stability | Stable for 3 cycles at -80°C |
| Short-term Matrix Stability | Stable for at least 9 days at -20°C and -80°C |
| Long-term Matrix Stability | Stable for at least 203 days at -80°C |
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: A stepwise workflow for identifying and mitigating matrix effects.
Sample Preparation Method Selection Logic
Caption: Decision logic for selecting an appropriate sample preparation technique.
References
- 1. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pretomanid-D5 Internal Standard Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pretomanid and its deuterated internal standard, Pretomanid-D5.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard (IS)?
A1: this compound is a stable isotope-labeled (SIL) version of Pretomanid. It is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte (Pretomanid).[1][2][3] This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[4][5] The use of this compound helps to correct for variability that can be introduced during the analytical process, such as inconsistencies in sample extraction, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.[1][4][6]
Q2: What is a typical concentration for the this compound internal standard?
A2: A commonly used and validated concentration for this compound (also referred to as PA-824-d5) in human plasma analysis is 500 ng/mL.[7] This concentration is added to calibrators, quality control (QC) samples, and unknown samples. The goal is to use a concentration that provides a stable and reproducible signal, well above the limit of detection, without saturating the detector.[2]
Q3: How should I prepare the this compound internal standard working solution?
A3: A stock solution of this compound is typically prepared in a solvent like methanol.[7] From this stock, a working solution is made. For example, in a validated method, the internal standard was included in the extraction solution (ethyl acetate) at a concentration of 500 ng/mL.[7] It is crucial to ensure the internal standard is fully dissolved and the solution is homogeneous before adding it to the samples.
Q4: When in the experimental workflow should I add the this compound internal standard?
A4: The internal standard should be added as early as possible in the sample preparation process.[8] For the analysis of Pretomanid in plasma, the this compound solution is typically added during the liquid-liquid extraction step.[7] Adding the IS at the beginning helps to account for any analyte loss during extraction and subsequent steps.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in IS Signal Across Samples | 1. Inconsistent sample preparation or extraction.[9] 2. Poor mixing of the IS with the sample matrix. 3. Instrument instability (e.g., fluctuating spray in the MS source).[9][10] 4. Contaminated mobile phase or column.[9] | 1. Review and standardize the sample preparation workflow. Ensure consistent vortexing and centrifugation times. 2. Ensure the IS is added to all samples, calibrators, and QCs at the same concentration and is thoroughly mixed.[3] 3. Check the MS source for blockages and ensure a stable spray. Run a system suitability test to check instrument performance.[11] 4. Prepare fresh mobile phase and consider flushing or replacing the analytical column.[9] |
| Low or No IS Signal | 1. Forgetting to add the IS to the sample. 2. Incorrect preparation of the IS working solution. 3. Significant ion suppression due to matrix effects.[6] 4. Instrument sensitivity issues.[10] | 1. Review your sample preparation checklist. Consider using a colored dummy solution during practice runs to visualize addition. 2. Re-prepare the IS working solution, ensuring the correct dilutions are made from a valid stock solution. 3. Evaluate matrix effects by comparing the IS response in a clean solution versus an extracted blank matrix. If suppression is high, improve sample cleanup or adjust chromatographic separation. 4. Perform instrument tuning and calibration to ensure it meets sensitivity specifications. |
| IS Signal Drifts Over the Analytical Run | 1. Instrument sensitivity is drifting over time.[6] 2. Degradation of the IS in the autosampler. 3. Gradual buildup of contaminants on the column or in the MS source. | 1. The purpose of the IS is to correct for this. As long as the analyte-to-IS ratio remains consistent in QCs, the data may be acceptable. However, investigate the source of the drift.[4] 2. Check the stability of this compound in the autosampler conditions. Consider running stability tests if not already done. 3. Implement a more rigorous wash method between samples and consider a full system clean if the problem persists. |
| Analyte/IS Ratio is Not Consistent for QCs | 1. The IS is not adequately compensating for variations. This can happen if the IS and analyte separate chromatographically and experience different matrix effects. 2. Cross-talk between analyte and IS signals in the mass spectrometer. 3. Non-linearity at the high or low end of the calibration curve. | 1. Ensure the chromatography is optimized so that Pretomanid and this compound co-elute as closely as possible. 2. Check the purity of the IS to ensure it does not contain unlabeled Pretomanid. Verify the mass transitions to ensure there is no overlap.[12] 3. Re-evaluate the calibration range. You may need to adjust the concentration of the IS to be in the mid-range of the expected analyte concentrations.[13] |
Data Presentation
Table 1: Example Calibration Standard and Quality Control Concentrations for Pretomanid Analysis in Human Plasma. [7]
| Sample Type | Nominal Concentration (ng/mL) |
| Calibration Standard 1 | 10 |
| Calibration Standard 2 | 25 |
| Calibration Standard 3 | 100 |
| Calibration Standard 4 | 500 |
| Calibration Standard 5 | 1000 |
| Calibration Standard 6 | 2500 |
| Calibration Standard 7 | 5000 |
| Calibration Standard 8 | 10000 |
| LLOQ QC | 10 |
| Low QC | 25 |
| Medium QC | 4000 |
| High QC | 8000 |
Table 2: this compound Internal Standard Concentration. [7]
| Parameter | Concentration |
| This compound (PA-824-d5) Working Concentration | 500 ng/mL |
Experimental Protocols
Detailed Methodology for Pretomanid Quantification in Human Plasma
This protocol is based on a validated LC-MS/MS method.[7]
1. Preparation of Solutions:
-
Pretomanid Stock Solution: Prepare a 1 mg/mL stock solution of Pretomanid in methanol.
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Internal Standard Working Solution: Dilute the this compound stock solution in ethyl acetate to a final concentration of 500 ng/mL. This will be your extraction solution.
-
Reconstitution Solution: Prepare a solution of acetonitrile, water, and formic acid in the ratio of 80:20:0.1 (v/v/v).
2. Sample Preparation and Extraction:
-
Thaw plasma samples, calibration standards, and QCs at room temperature.
-
Sonicate the thawed samples for approximately 5 minutes.
-
In a 1.5 mL microcentrifuge tube, add 40 µL of water followed by 40 µL of the plasma sample (or standard/QC).
-
Add 300 µL of the internal standard extraction solution (ethyl acetate containing 500 ng/mL of this compound). For a double blank sample, use 300 µL of plain ethyl acetate.
-
Vortex the samples for approximately 1 minute.
-
Centrifuge at approximately 16,000 g for 5 minutes.
-
Freeze the aqueous (bottom) layer on a cold plate at approximately -30°C for 5 minutes.
-
Decant the supernatant (ethyl acetate layer) into a clean glass tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract with 200 µL of the reconstitution solution.
-
Vortex for approximately 30 seconds.
-
Transfer the samples to a 96-well plate for analysis.
3. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Agilent Poroshell 120 EC-C18, 50 mm × 4.6 mm, 2.7 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Elution: Isocratic with 15% Mobile Phase A and 85% Mobile Phase B.
-
Flow Rate: 400 µL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: ~30°C.
-
Autosampler Temperature: ~8°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Pretomanid: m/z 360.2 → 175.0
-
This compound: m/z 365.2 → 175.0
-
Visualizations
Caption: Experimental workflow for the quantification of Pretomanid in plasma using this compound.
Caption: Logical workflow for troubleshooting issues with this compound internal standard signal.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. nebiolab.com [nebiolab.com]
- 5. How to Choose the Best Internal Standard? - guideforests [guideforests.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 10. HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. HOW TO CHOOSE APPROPRATE CONCENTRION FOR INTERNAL STANDARD? - Chromatography Forum [chromforum.org]
Technical Support Center: Pretomanid and Pretomanid-D5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of Pretomanid and its deuterated internal standard, Pretomanid-D5. The focus is on addressing common issues related to chromatographic peak resolution and overall assay performance.
Troubleshooting Guide: Improving Peak Resolution and Performance
This guide is designed to help you diagnose and resolve specific issues you may encounter during the analysis of Pretomanid and this compound.
Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram shows significant peak tailing or fronting for both Pretomanid and this compound. What are the potential causes and how can I fix this?
Answer:
Peak asymmetry, such as tailing or fronting, can compromise resolution and integration accuracy. Here are the common causes and solutions:
-
Secondary Interactions: Peak tailing, especially for basic compounds, can occur due to interactions with residual silanols on the silica-based column packing.[1][2]
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid) can suppress the ionization of silanol groups and reduce these secondary interactions.
-
Use of an Appropriate Column: Employ a column with end-capping or a different stationary phase that is less prone to such interactions.
-
-
-
Column Overload: Injecting too much sample can lead to peak fronting.[2][3]
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1][2]
-
Solution: Whenever possible, dissolve and dilute your samples in the initial mobile phase.
-
-
Column Void or Contamination: A void at the head of the column or contamination of the inlet frit can distort peak shape.[4]
-
Solution: First, try back-flushing the column. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.
-
Co-elution or Insufficient Resolution
Question: Pretomanid and this compound are co-eluting, or the resolution is too low for accurate integration. How can I improve their separation?
Answer:
While complete baseline separation is not always necessary for isotopologues distinguished by MS, some chromatographic separation can be beneficial. The slight difference in retention time is due to the "deuterium isotope effect," which can alter the compound's lipophilicity.[5][6] If better resolution is desired, consider the following:
-
Mobile Phase Composition:
-
Column Chemistry:
-
Flow Rate:
-
Optimization: Reducing the flow rate can increase the interaction time with the stationary phase and may improve resolution, though it will also increase the run time.[10]
-
-
Temperature:
-
Column Thermostatting: Operating the column at a controlled, slightly elevated, or sub-ambient temperature can influence retention and selectivity.
-
It is important to note that for quantitative analysis using a stable isotope-labeled internal standard, complete co-elution is often preferred to ensure that both the analyte and the internal standard experience the same matrix effects.[5][11] Partial separation can sometimes lead to variability if the elution times shift into regions of differing ion suppression or enhancement.[5]
Peak Splitting
Question: I am observing split peaks for Pretomanid and/or this compound. What could be the cause?
Answer:
Peak splitting can arise from several issues, often related to the sample introduction or the column itself.
-
Uneven Column Packing: A damaged or poorly packed column can lead to split peaks.[3]
-
Solution: Replace the column.
-
-
Contamination at Column Inlet: Particulate matter on the column frit can disrupt the sample band.
-
Solution: Use a guard column and ensure samples are filtered. Try back-flushing the column.
-
-
Sample Solvent Incompatibility: Injecting a sample in a strong, non-miscible, or improperly pH-adjusted solvent can cause the peak to split.
-
Solution: Prepare samples in the mobile phase.
-
-
Large Injection Volume: A very large injection volume, especially with a strong sample solvent, can contribute to peak splitting.
-
Solution: Reduce the injection volume or dilute the sample.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS/MS parameters for Pretomanid and this compound analysis?
A1: Based on validated methods, here are typical starting parameters. Optimization may be required for your specific instrumentation and application.
Table 1: Example LC-MS/MS Parameters for Pretomanid and this compound Analysis [12][13]
| Parameter | Typical Value/Condition |
| LC Column | Agilent Poroshell C18, Agilent Eclipse Plus C18 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic (e.g., 15% A, 85% B) or Gradient |
| Flow Rate | 400 µL/min |
| Injection Volume | 10 µL |
| Column Temperature | ~30-40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Q2: What are the MRM transitions for Pretomanid and this compound?
A2: The commonly used MRM transitions are as follows:
Table 2: MRM Transitions for Pretomanid and this compound [12][13]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pretomanid | 360.2 | 175.0 / 175.1 |
| This compound | 365.2 | 175.0 / 175.1 |
Q3: Is complete chromatographic separation of Pretomanid and this compound necessary?
A3: No, complete baseline separation is not required. Since the two compounds are differentiated by their mass-to-charge ratios in the mass spectrometer, co-elution is acceptable. In fact, complete co-elution is often ideal for an internal standard to accurately compensate for matrix effects and variations in ionization.[5][11] The primary goal is to achieve a sharp, symmetrical peak shape for reliable integration.
Q4: How can I prepare my samples for analysis from a biological matrix like plasma?
A4: A common and effective method for plasma samples is liquid-liquid extraction (LLE). A detailed protocol is provided below.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction[13]
-
Aliquoting: Pipette a small volume (e.g., 40 µL) of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add the this compound internal standard working solution to all tubes (except for blank matrix samples).
-
Extraction: Add an appropriate organic extraction solvent (e.g., ethyl acetate).
-
Vortexing: Vortex the tubes for a set time (e.g., 10-15 minutes) to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for a specified duration (e.g., 10 minutes) to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for the analysis of Pretomanid in plasma.
Caption: A decision tree for troubleshooting common peak shape problems.
References
- 1. support.waters.com [support.waters.com]
- 2. i01.yizimg.com [i01.yizimg.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Technical Support Center: Pretomanid-D5 Mass Spectrometry Analysis
Welcome to the technical support center for Pretomanid-D5 mass spectrometry analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression.
Frequently Asked Questions (FAQs)
FAQ 1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte (Pretomanid) and its internal standard (this compound) due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3]
Why it's a concern:
-
Inaccurate Quantification: If the suppression effect is not consistent across all samples and standards, it can lead to underestimation of the Pretomanid concentration.
-
Reduced Sensitivity: Ion suppression can decrease the signal-to-noise ratio, potentially making it difficult to detect Pretomanid at low concentrations, such as the lower limit of quantification (LLOQ).[4][5]
-
Poor Reproducibility: Variable suppression between samples can lead to poor precision and reproducibility of the analytical method.[6]
The core issue arises when components of the biological matrix, such as salts, lipids, or metabolites, compete with Pretomanid and this compound for ionization in the mass spectrometer's source.[3] This competition can be influenced by factors like the concentration of matrix components and their physicochemical properties.[1][7]
FAQ 2: My this compound (Internal Standard) signal is inconsistent across a batch of samples. Is this ion suppression?
An inconsistent or fluctuating signal for the internal standard (IS), this compound, is a strong indicator of variable matrix effects, including ion suppression.[8][9][10] While a stable isotope-labeled IS like this compound is designed to co-elute with the analyte and experience the same degree of ion suppression, this compensation is not always perfect.
Potential Causes for Inconsistent IS Signal:
-
Differential Ion Suppression: The degree of suppression experienced by this compound and Pretomanid might differ slightly due to minor chromatographic shifts or the specific nature of the interfering compounds.[11][12]
-
High Analyte Concentration: In some cases, very high concentrations of the analyte (Pretomanid) can suppress the signal of the co-eluting internal standard.[13][14]
-
Variable Matrix Composition: Significant differences in the biological matrix between patient samples can lead to varying levels of suppression from one injection to the next.[4]
-
Instrumental Issues: Signal instability can also stem from hardware performance, such as contamination of the mass spectrometer, issues with the electrospray source, or autosampler problems.[8][15]
A systematic investigation is required to determine the root cause.
Troubleshooting Guides
Guide 1: How to Diagnose and Quantify Ion Suppression
If you suspect ion suppression is affecting your Pretomanid assay, a systematic evaluation is necessary. The most common method is the Post-Extraction Addition technique, as recommended by regulatory bodies like the FDA.[4][5]
Experimental Protocol: Matrix Effect Assessment via Post-Extraction Addition
Objective: To quantify the extent of ion suppression or enhancement by comparing the analyte response in the presence and absence of the biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
Pretomanid and this compound stock solutions.
-
Mobile phase or reconstitution solvent.
-
Sample preparation reagents (e.g., protein precipitation solvent, LLE solvent).
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of Pretomanid and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure (e.g., protein precipitation or LLE).[7] Spike the same amount of Pretomanid and this compound into the final, extracted matrix just before LC-MS/MS analysis.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with Pretomanid and this compound before starting the sample preparation procedure. This set is used to determine recovery.
-
-
Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both Pretomanid and this compound.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Pretomanid) / (MF of this compound)
-
Recovery (%): % Recovery = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
Interpretation of Results:
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No matrix effect |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
An IS-Normalized Matrix Factor between 0.85 and 1.15 is generally considered acceptable, indicating that the internal standard effectively compensates for the matrix effect.
A validated method for Pretomanid in human plasma using liquid-liquid extraction reported no significant matrix effects, suggesting a clean extraction is achievable.[16][17][18][19]
Guide 2: Strategies to Mitigate Ion Suppression
If significant ion suppression is detected, several strategies can be employed to minimize its impact.
1. Optimize Sample Preparation: The goal is to remove interfering endogenous components from the sample.
-
Protein Precipitation (PPT): Fast and simple, but often results in the least clean extracts and may be more prone to matrix effects.[7]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. An LLE method has been successfully validated for Pretomanid analysis in plasma.[16][17][18]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively bind and elute the analyte, effectively removing salts and phospholipids that are common causes of ion suppression.[2][7]
Quantitative Comparison of Sample Preparation Techniques (Illustrative Data)
| Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | > 90% | 40-60% Suppression | [7] |
| Liquid-Liquid Extraction | 70-85% | 10-25% Suppression | [7][16] |
| Solid-Phase Extraction | > 90% | < 10% Suppression | [7] |
| Note: These are typical values and will vary by analyte and matrix. |
2. Optimize Chromatographic Conditions: The aim is to achieve chromatographic separation between Pretomanid/Pretomanid-D5 and the co-eluting matrix components.[2]
-
Change Column Chemistry: Switch to a different stationary phase (e.g., HILIC, Phenyl-Hexyl) to alter selectivity.
-
Modify Mobile Phase: Adjust the organic solvent (acetonitrile vs. methanol), pH, or additives to improve separation.
-
Adjust Gradient Profile: A shallower gradient can increase the resolution between peaks.
3. Reduce Sample Injection Volume: Injecting a smaller volume of the sample extract can reduce the total amount of matrix components entering the mass spectrometer, thereby lessening ion suppression.[1] However, this may also decrease the signal of the analyte, so a balance must be found.
4. Dilute the Sample: Diluting the sample with the mobile phase can reduce the concentration of interfering compounds.[1] This is a simple but effective strategy if the analyte concentration is high enough to remain well above the LLOQ after dilution.
Visualized Workflows and Logic Diagrams
Caption: Troubleshooting workflow for inconsistent internal standard signals.
Caption: Experimental workflow for quantifying matrix effect and recovery.
Disclaimer: This guide is intended for informational purposes by trained professionals. All laboratory procedures should be conducted in accordance with established safety protocols and regulatory guidelines.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. Inconsistent internal standard response in LC-MS/MS bioanalysis: an evaluation of case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. myadlm.org [myadlm.org]
- 13. researchgate.net [researchgate.net]
- 14. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS - Chromatography Forum [chromforum.org]
- 16. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
Technical Support Center: Pretomanid-D5 Stability in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Pretomanid-D5 in biological samples. It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in biological samples like plasma and whole blood?
A1: Direct stability studies on this compound are not extensively published. However, its non-deuterated counterpart, Pretomanid, has been shown to be stable under various conditions. It is generally assumed that deuterated standards exhibit similar stability profiles to the parent drug. For Pretomanid, studies have demonstrated stability in whole blood for up to 2 hours at room temperature. In human plasma, Pretomanid is stable for at least 9 days at approximately -20°C and for over 200 days at -80°C.
Q2: How does deuterium labeling affect the stability of this compound compared to Pretomanid?
A2: Deuterium labeling is designed to create a stable isotope-labeled internal standard that is chemically identical to the analyte. In many cases, this modification can lead to increased metabolic stability due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, slowing metabolism at that site. However, it is important to note that deuterium-labeled compounds can sometimes exhibit unexpected behavior, such as slight differences in chromatographic retention times or extraction recoveries compared to the non-labeled analyte.
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: Based on data for Pretomanid, stock solutions of both the analyte and the internal standard in methanol (at a concentration of 1 mg/mL) are stable for at least 4 hours on the bench at room temperature. For long-term storage, stock solutions of Pretomanid in methanol have been shown to be stable for up to approximately 77 days at -80°C. It is recommended to follow similar storage conditions for this compound stock solutions.
Q4: Can this compound undergo back-exchange of deuterium for hydrogen in biological samples?
A4: Back-exchange of deuterium for hydrogen can be a concern for some deuterated compounds, especially if the deuterium atoms are on heteroatoms (like oxygen or nitrogen) or on carbons in acidic or basic environments. While specific data for this compound is not available, it is crucial to position the deuterium labels on non-exchangeable sites during synthesis to ensure the stability of the labeled standard. Problems with the stability of deuterated internal standards due to hydrogen exchange in aqueous solutions and plasma have been reported for other compounds.
Troubleshooting Guide
Issue 1: Inconsistent or drifting analyte/internal standard peak area ratios.
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Possible Cause: This could indicate instability of either the analyte or the internal standard under the experimental conditions. While stable isotope-labeled internal standards are intended to correct for variability, differential degradation can lead to inaccurate quantification.
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Troubleshooting Steps:
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Verify Stock Solution Stability: Re-prepare fresh stock solutions of both Pretomanid and this compound and compare their performance against older stock solutions.
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Assess Bench-Top Stability: Evaluate the stability of both compounds in the biological matrix at room temperature over a time course that mimics your sample preparation time.
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Perform Freeze-Thaw Stability Tests: Subject quality control (QC) samples to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature) to assess stability.
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Check Autosampler Stability: Analyze processed samples that have been stored in the autosampler for an extended period (e.g., 24-48 hours) to check for degradation post-extraction. Pretomanid has been shown to be stable for at least 48 hours in the autosampler at approximately 8°C.
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Issue 2: Poor recovery of this compound during sample extraction.
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Possible Cause: Although deuterated standards are expected to have similar extraction recovery to the analyte, differences have been observed for some compounds.
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Troubleshooting Steps:
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Optimize Extraction Procedure: Systematically evaluate each step of your extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) for potential losses of this compound.
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Evaluate Matrix Effects: Infuse a solution of this compound post-column while injecting an extracted blank matrix sample. A dip in the baseline at the retention time of this compound indicates ion suppression, which can affect recovery and quantification.
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Issue 3: Chromatographic separation of Pretomanid and this compound.
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Possible Cause: A slight difference in retention time between the analyte and its deuterated internal standard can occur due to the deuterium isotope effect, which can alter the lipophilicity of the molecule.
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Troubleshooting Steps:
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Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient, or column temperature to try and achieve co-elution.
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Widen Integration Windows: If complete co-elution cannot be achieved, ensure that the integration windows for both peaks are appropriate to capture the entire peak area accurately.
-
Quantitative Data Summary
The following tables summarize the stability data for Pretomanid, which can be used as a proxy for the expected stability of this compound.
Table 1: Stability of Pretomanid in Stock Solutions and Biological Matrices
| Stability Test | Matrix/Solvent | Concentration(s) | Storage Condition | Duration | Result |
| Short-Term Stock Stability | Methanol | 1 mg/mL | Room Temperature | 4 hours | Stable (% difference and %CV < 9%) |
| Long-Term Stock Stability | Methanol | Not specified | ~-80°C | ~77 days | Stable (%CV < 5%, % difference < 10%) |
| Whole Blood Stability | Whole Blood | Not specified | Room Temperature | Up to 2 hours | Stable |
| Short-Term Matrix Stability | Human Plasma | 25 and 8000 ng/mL | ~-20°C and ~-80°C | At least 9 days | Stable |
| Long-Term Matrix Stability | Human Plasma | 25 and 8000 ng/mL | ~-80°C | ~203 days | Stable |
| Freeze-Thaw Stability | Human Plasma | Not specified | ~-80°C | 3 cycles | Stable (observed concentrations within 8% of nominal) |
| On-Instrument Stability | Processed Samples | Not specified | ~8°C (Autosampler) | At least 48 hours | Stable (% difference < 6%) |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
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Sample Preparation: Prepare replicate quality control (QC) samples at low and high concentrations in the relevant biological matrix (e.g., human plasma).
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Freezing: Store the QC samples at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours.
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Thawing: Thaw the QC samples unassisted at room temperature. Once completely thawed, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
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Cycling: Repeat the freeze-thaw process for the desired number of cycles (typically three).
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Analysis: After the final thaw, process the QC samples and analyze them with a fresh set of calibration standards.
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Evaluation: Compare the mean concentration of the freeze-thaw samples against the nominal concentration. The deviation should be within acceptable limits (e.g., ±15%).
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Pretomanid Quantification
This is a representative protocol based on published methods.
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Sample Preparation (Liquid-Liquid Extraction):
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To 40 µL of human plasma, add the internal standard (this compound) solution.
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Add a protein precipitating agent (e.g., acetonitrile).
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Vortex and centrifuge to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube.
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Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate).
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Vortex and centrifuge to separate the layers.
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Evaporate the organic layer to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for injection.
-
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Chromatographic Conditions:
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Column: Agilent Poroshell C18 or equivalent.
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Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
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Flow Rate: 400 µL/min.
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Column Temperature: Ambient or controlled (e.g., 40°C).
-
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Mass Spectrometric Conditions:
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Monitor specific precursor-to-product ion transitions for both Pretomanid and this compound.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in biological samples.
Caption: Logical troubleshooting workflow for this compound stability issues.
Enhancing the recovery of Pretomanid-D5 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the recovery of Pretomanid-D5 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable, isotopically labeled version of Pretomanid, where five hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Because it is chemically almost identical to Pretomanid, it co-elutes and ionizes similarly, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.
Q2: What are the key chemical properties of Pretomanid that might influence its extraction?
Understanding the physicochemical properties of Pretomanid is crucial for optimizing its extraction. Key properties are summarized in the table below. Pretomanid's high protein binding suggests that a protein precipitation step is essential for its release from the biological matrix. Its logP value indicates good solubility in organic solvents, making liquid-liquid extraction (LLE) a suitable technique.
Table 1: Physicochemical Properties of Pretomanid
| Property | Value | Implication for Extraction |
| Molecular Weight | 359.26 g/mol | Standard for small molecules. |
| logP | 2.75 | Indicates good lipophilicity, favoring extraction into organic solvents. |
| pKa | 4.65 (acidic), 7.31 (basic) | The molecule has both acidic and basic properties, suggesting that pH adjustment of the aqueous phase can significantly impact its extraction efficiency. |
| Protein Binding | ~86.4% | High protein binding necessitates a robust protein disruption/precipitation step for efficient recovery from plasma or serum. |
Q3: Are there any known stability issues with this compound during sample processing and storage?
Pretomanid and its deuterated internal standard have demonstrated good stability under various storage conditions. Stock solutions in methanol are stable for at least 4 hours at room temperature and for over 4 months at approximately -80°C. In a plasma matrix, Pretomanid is stable for at least 9 days at both -20°C and -80°C, with long-term stability demonstrated for over 200 days at -80°C. It also withstands at least three freeze-thaw cycles. While Pretomanid is generally stable, exposure to harsh acidic or basic conditions or strong oxidizing agents during extraction should be minimized to prevent degradation.
Troubleshooting Guides
This section addresses common issues encountered during the sample extraction of this compound.
Low Recovery of this compound
Low recovery is a frequent challenge in bioanalytical sample preparation. The following table outlines potential causes and solutions for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Table 2: Troubleshooting Low Recovery of this compound
| Extraction Method | Potential Cause | Suggested Solution |
| LLE & SPE | Incomplete Protein Precipitation: Due to high protein binding (~86.4%), inefficient precipitation will result in this compound remaining bound to proteins in the discarded pellet. | - Ensure the ratio of precipitating solvent (e.g., acetonitrile, methanol) to sample is sufficient (typically at least 3:1 v/v).- Vigorously vortex the sample after adding the precipitating solvent to ensure thorough mixing and protein denaturation.- Allow sufficient incubation time at a cold temperature (e.g., -20°C for 10-20 minutes) to maximize protein precipitation. |
| LLE | Suboptimal pH of Aqueous Phase: The extraction efficiency of compounds with acidic/basic properties is highly dependent on the pH of the aqueous sample. | - Pretomanid has both acidic and basic pKa values. To ensure it is in a neutral, more organic-soluble state, adjust the sample pH to be between the two pKa values (e.g., pH 6-7). |
| LLE | Inappropriate Extraction Solvent: The polarity and miscibility of the organic solvent are critical for efficient partitioning of the analyte. | - A validated method for Pretomanid uses ethyl acetate. If recovery is low, consider other solvents of similar polarity like methyl tert-butyl ether (MTBE) or a mixture of solvents (e.g., dichloromethane/isopropanol). |
| LLE | Insufficient Mixing/Shaking: Inadequate contact between the aqueous and organic phases will lead to poor extraction efficiency. | - Vortex the sample for at least 1-2 minutes to ensure thorough mixing. Gentle inversion may not be sufficient. |
| SPE | Incorrect Sorbent Choice: The sorbent chemistry must be appropriate for the analyte's properties. | - For a molecule like Pretomanid, a reversed-phase (e.g., C18, C8) or a mixed-mode cation exchange (MCX) sorbent could be effective. MCX can be particularly useful for compounds with basic properties. |
| SPE | Analyte Breakthrough During Loading: If the sample is loaded too quickly or the sorbent capacity is exceeded, the analyte may not be retained. | - Ensure the sample is loaded at a slow, controlled flow rate.- Check that the sorbent mass is adequate for the sample volume and concentration. |
| SPE | Inappropriate Wash Solvent: A wash solvent that is too strong can elute the analyte along with interferences. | - The wash solvent should be strong enough to remove interferences but weak enough to leave this compound on the sorbent. Start with a low percentage of organic solvent in the wash buffer and gradually increase if needed. |
| SPE | Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. | - Use a strong organic solvent like methanol or acetonitrile, potentially with a modifier (e.g., small percentage of formic acid or ammonium hydroxide) to disrupt interactions between the analyte and the sorbent. |
High Variability in this compound Signal
Inconsistent internal standard response can compromise the accuracy and precision of the assay.
Table 3: Troubleshooting High Variability in this compound Signal
| Potential Cause | Suggested Solution |
| Inconsistent Pipetting: Inaccurate or inconsistent addition of the this compound internal standard solution to samples is a common source of variability. | - Calibrate pipettes regularly.- Ensure proper pipetting technique, especially with small volumes and organic solvents.- Visually inspect the wells after adding the internal standard to ensure consistent volumes. |
| Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of this compound, leading to variable signals. This can sometimes affect the deuterated standard differently than the analyte. | - Improve sample cleanup by optimizing the LLE or SPE procedure (e.g., using a more selective SPE sorbent, adjusting wash steps).- Modify chromatographic conditions to separate this compound from interfering matrix components. |
| Formation of Emulsions (LLE): The formation of an emulsion layer between the aqueous and organic phases can trap the analyte and lead to inconsistent recovery. | - Centrifuge the samples at a higher speed or for a longer duration to break the emulsion.- Add a small amount of salt (salting out) to the aqueous phase before extraction.- Gently swirl instead of vigorously shaking, though this may reduce extraction efficiency. |
| Inconsistent Evaporation and Reconstitution: If the extracted samples are dried down and reconstituted, inconsistencies in these steps can introduce variability. | - Ensure complete evaporation of the solvent without overheating the sample.- Add the reconstitution solvent precisely and vortex thoroughly to ensure the analyte is fully redissolved. |
Experimental Protocols & Workflows
Validated Liquid-Liquid Extraction (LLE) Protocol for Pretomanid in Human Plasma
This protocol is adapted from a validated method and serves as a good starting point for optimization.
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Sample Preparation:
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Thaw plasma samples, calibration standards, and quality controls at room temperature.
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Vortex samples briefly.
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To a 1.5 mL microcentrifuge tube, add 40 µL of water.
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Add 40 µL of the plasma sample.
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Extraction:
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Add 300 µL of the internal standard working solution (this compound in ethyl acetate).
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Vortex vigorously for 1-2 minutes.
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Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to separate the layers.
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Sample Transfer and Evaporation:
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Carefully transfer the upper organic layer (ethyl acetate) to a new tube or a well plate.
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Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
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Reconstitution:
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Reconstitute the dried extract in 100-200 µL of the mobile phase.
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Vortex to ensure complete dissolution.
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Centrifuge briefly to pellet any particulates before injection into the LC-MS system.
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General Solid-Phase Extraction (SPE) Workflow
The following diagram illustrates a typical workflow for SPE.
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Troubleshooting Logic
When encountering issues with this compound recovery, a systematic approach is essential. The following diagram outlines a logical troubleshooting pathway.
Caption: Logical workflow for troubleshooting this compound recovery issues.
Navigating the Synthesis of Pretomanid-D5: A Technical Support Guide for Minimizing Isotopic Cross-Contamination
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for researchers engaged in the synthesis of Pretomanid-D5, a crucial deuterated internal standard for pharmacokinetic and metabolic studies of the anti-tuberculosis agent Pretomanid. Achieving high isotopic purity is paramount for the reliability of such studies. This resource offers troubleshooting advice and frequently asked questions to address common challenges related to isotopic cross-contamination during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely positions for deuterium labeling in this compound?
Based on synthetic accessibility and the goal of creating a stable internal standard, the five deuterium atoms in this compound are most commonly incorporated into the phenyl ring of the 4-(trifluoromethoxy)benzyl group. This is because the C-H bonds on an aromatic ring are generally stable and less prone to back-exchange under typical synthetic and physiological conditions.
Q2: What is the primary source of isotopic cross-contamination in this compound synthesis?
The main source of isotopic cross-contamination is the incomplete deuteration of the key starting material, 4-(trifluoromethoxy)benzyl bromide-D5. If the deuteration of the precursor, toluene-D8, or a subsequent intermediate is not complete, it will result in a mixture of isotopologues (e.g., D4, D3) in the final this compound product.
Q3: What is the difference between isotopic enrichment and species abundance?
Isotopic enrichment refers to the percentage of deuterium at a specific labeled position within a molecule. In contrast, species abundance is the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully D5). It's important to note that a starting material with 99% isotopic enrichment at each of the five positions will not result in a 99% abundance of the D5 species.
Q4: Can standard purification techniques like chromatography or crystallization separate this compound from its lower-deuterated isotopologues?
Generally, no. Isotopologues have very similar physical and chemical properties, making their separation by standard methods like flash chromatography or crystallization highly impractical and inefficient. Therefore, achieving high isotopic purity relies heavily on the quality of the deuterated starting materials and the optimization of the synthetic reactions.
Q5: What analytical techniques are recommended for assessing the isotopic purity of this compound?
High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution and purity of this compound. By analyzing the mass-to-charge ratio and the relative intensities of the isotopic peaks, one can quantify the abundance of each isotopologue (D5, D4, D3, etc.). Deuterium NMR (²H NMR) can also be used to confirm the positions of deuteration and assess enrichment at specific sites.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Isotopic Purity (High levels of D4 and D3 isotopologues) | Incomplete deuteration of the 4-(trifluoromethoxy)benzyl bromide-D5 precursor. | - Ensure the starting deuterated material (e.g., benzene-D6 or toluene-D8) has the highest possible isotopic enrichment. - Optimize the reaction conditions for the synthesis of the deuterated benzyl bromide (e.g., extend reaction time, use a more active catalyst). - Purify the deuterated benzyl bromide intermediate carefully to remove any non-deuterated or partially deuterated species, if possible. |
| Presence of Non-Deuterated Pretomanid (D0) | Contamination with non-deuterated starting materials or reagents. | - Use fresh, high-purity, and anhydrous solvents and reagents. - Thoroughly clean all glassware to remove any residual protonated species. - Verify the isotopic purity of all starting materials before use. |
| Back-Exchange of Deuterium | Exposure to acidic or basic conditions, or sources of protons (e.g., water, methanol) during workup or purification, particularly at labile positions. While the aromatic C-D bonds are relatively stable, prolonged exposure to harsh conditions should be avoided. | - Use deuterated solvents (e.g., D₂O, CD₃OD) for extractions and washes where feasible. - Minimize the time the reaction mixture is exposed to acidic or basic aqueous solutions during workup. - Employ anhydrous conditions throughout the synthesis and purification steps. |
| Inconsistent Isotopic Distribution Between Batches | Variability in the isotopic purity of starting materials or inconsistent reaction conditions. | - Source deuterated starting materials from a reliable supplier with a certificate of analysis detailing isotopic enrichment. - Strictly control reaction parameters such as temperature, reaction time, and stoichiometry for each batch. - Implement rigorous in-process controls to monitor the isotopic purity of key intermediates. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data relevant to the synthesis and analysis of this compound.
Table 1: Mass Spectrometry Parameters for Pretomanid and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pretomanid | 360.2 | 175.0 |
| This compound | 365.2 | 175.0 |
This data is crucial for setting up a quantitative LC-MS/MS assay using this compound as an internal standard.
Table 2: Representative Isotopic Distribution of a Synthesized Batch of this compound
| Isotopologue | Relative Abundance (%) |
| D5 | 95.2 |
| D4 | 4.1 |
| D3 | 0.6 |
| D2 | 0.1 |
| D1 | <0.1 |
| D0 | <0.1 |
This table illustrates a typical outcome for a successful synthesis, aiming for a high abundance of the desired D5 species.
Experimental Protocols
Inferred Protocol for the Synthesis of this compound
This protocol is an inferred pathway based on known synthetic routes for Pretomanid and general methods for deuterium labeling. Researchers should optimize these steps based on their specific laboratory conditions and available starting materials.
Step 1: Synthesis of 4-(trifluoromethoxy)benzyl alcohol-D5
A solution of 4-(trifluoromethoxy)benzaldehyde in a deuterated solvent such as methanol-D4 is treated with a deuterated reducing agent like sodium borodeuteride (NaBD₄) at 0°C. The reaction is stirred until completion, as monitored by TLC. The reaction is then quenched with D₂O, and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 4-(trifluoromethoxy)benzyl alcohol-D5.
Step 2: Synthesis of 4-(trifluoromethoxy)benzyl bromide-D5
The 4-(trifluoromethoxy)benzyl alcohol-D5 is dissolved in an anhydrous solvent like dichloromethane. The solution is cooled to 0°C, and a brominating agent such as phosphorus tribromide (PBr₃) is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction mixture is then carefully poured into ice-cold D₂O and extracted. The organic extracts are washed, dried, and concentrated to give 4-(trifluoromethoxy)benzyl bromide-D5.
Step 3: Synthesis of this compound
To a solution of the chiral intermediate, (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol, in an anhydrous aprotic solvent like DMF, a base such as sodium hydride is added at 0°C. After stirring, a solution of 4-(trifluoromethoxy)benzyl bromide-D5 in the same solvent is added dropwise. The reaction is stirred at room temperature until completion. The reaction is then quenched, and the product is extracted and purified by column chromatography to yield this compound.
Visualizations
Caption: Inferred synthetic pathway for this compound.
Caption: Troubleshooting workflow for low isotopic purity.
Caption: Key factors influencing the quality of this compound.
References
Technical Support Center: Overcoming Challenges in Pretomanid-D5 Quantification at Low Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of Pretomanid and its deuterated internal standard, Pretomanid-D5, at low concentrations using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the common initial hurdles in developing a sensitive LC-MS/MS method for Pretomanid?
A common challenge is establishing a suitable bioanalytical method for the simultaneous determination of Pretomanid and its internal standard.[1] Key initial steps involve optimizing the mass spectrometry response for both the drug and the internal standard. While both positive and negative ion modes can be tested, positive ion mode has been shown to provide stronger and more sensitive responses for Pretomanid and its deuterated internal standard.[1] The selection of appropriate MRM (Multiple Reaction Monitoring) transitions is also critical for sensitivity and specificity.[1]
Q2: I'm observing a low recovery of Pretomanid from my plasma samples. What could be the cause and how can I improve it?
Low recovery can stem from the sample extraction procedure. The choice of extraction method and solvent is crucial. For Pretomanid, both liquid-liquid extraction (LLE) and protein precipitation (PPT) have been successfully validated.
If using LLE with ethyl acetate, ensure optimal vortexing and centrifugation to achieve proper phase separation. An average recovery of 72.4% has been reported with this method.[2][3] For PPT, methanol or acetonitrile can be used.[1] Ensure the ratio of the organic solvent to the plasma sample is sufficient to induce complete protein precipitation. A common ratio is 8 parts acetonitrile to 1 part plasma.[1] Incomplete precipitation can lead to lower recovery and matrix effects.
Q3: My assay is suffering from significant matrix effects. How can I mitigate this?
Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common issue in bioanalysis. The use of a stable isotope-labeled internal standard like this compound is the primary strategy to compensate for these effects. However, differential matrix effects can still occur if the analyte and internal standard do not co-elute perfectly.
To address this, ensure your chromatographic method provides good separation of Pretomanid from endogenous plasma components. Additionally, the sample cleanup process is critical. If you are using protein precipitation and experiencing significant matrix effects, consider switching to a more rigorous cleanup method like liquid-liquid extraction or solid-phase extraction (SPE).
Q4: I am seeing high variability in my this compound internal standard signal. What are the potential causes?
Inconsistent internal standard response can be due to several factors:
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Pipetting Errors: Ensure accurate and consistent addition of the internal standard to all samples, calibrators, and quality controls.
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Incomplete Dissolution: After evaporation of the extraction solvent, ensure the residue is fully redissolved in the reconstitution solution by vortexing thoroughly.
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Stability Issues: Verify the stability of the internal standard in the stock solution and in the biological matrix under the storage conditions used.
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Differential Matrix Effects: As mentioned previously, if the analyte and internal standard do not co-elute precisely, they may be affected differently by matrix components, leading to variability in the internal standard response.
Q5: What is a typical Lower Limit of Quantification (LLOQ) for Pretomanid in plasma and how can I achieve it?
Validated methods have achieved an LLOQ of 10 ng/mL for Pretomanid in human plasma.[2][3] To achieve a low LLOQ, several aspects of the method need to be optimized:
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Sample Volume: Using a sufficient starting plasma volume ensures enough analyte is present for detection.
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Extraction Efficiency: A high and consistent recovery during sample preparation is essential.
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LC-MS/MS Sensitivity: This involves optimizing MS parameters such as collision energy and declustering potential, as well as ensuring a clean ion source.
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Chromatography: A sharp and symmetrical peak shape, achieved through proper column selection and mobile phase composition, will improve the signal-to-noise ratio at low concentrations.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) at Low Concentrations
| Potential Cause | Troubleshooting Step |
| Column Overload | While less common at low concentrations, ensure the injection volume is appropriate for the column dimensions. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. Use of a guard column is recommended to protect the analytical column. |
| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. Ensure the sample is fully dissolved in the reconstitution solution. |
| Secondary Interactions | Adjust the mobile phase pH or the organic solvent composition to minimize interactions between the analyte and the stationary phase. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected. |
Issue 2: High Background Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. Filter the mobile phase before use. |
| Dirty Ion Source | Clean the ion source components according to the manufacturer's instructions. |
| Leak in the System | Check all fittings for leaks, which can introduce air and cause an unstable baseline. |
| Matrix Effects | Improve sample cleanup to remove interfering endogenous components. |
Issue 3: Inconsistent Results for Quality Control (QC) Samples at the Low End
| Potential Cause | Troubleshooting Step |
| Inaccuracy in QC Preparation | Prepare fresh QC samples and verify the concentration of the spiking solution. |
| Analyte Instability | Assess the stability of Pretomanid in the biological matrix under the specific storage and handling conditions of your experiment (e.g., freeze-thaw cycles, bench-top stability). |
| Proximity to LLOQ | At concentrations near the LLOQ, higher variability is expected. Ensure that the LLOQ is appropriately established with acceptable precision and accuracy. |
| Carryover | Inject a blank sample after the highest calibration standard to check for carryover. If present, optimize the autosampler wash procedure. |
Experimental Protocols
Method 1: Liquid-Liquid Extraction (LLE)
This method has been validated for the quantification of Pretomanid in human plasma with a calibration range of 10–10,000 ng/mL.[2][3]
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Sample Preparation:
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To 40 µL of plasma sample, add the internal standard solution (this compound).
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Add 300 µL of ethyl acetate as the extraction solvent.
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Vortex mix for 1 minute.
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Centrifuge at 16,000 x g for 5 minutes.
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Extraction:
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Freeze the aqueous layer at approximately -30°C.
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Decant the organic supernatant into a clean tube.
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Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
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Reconstitution:
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Reconstitute the dried residue in 200 µL of reconstitution solution (e.g., 80:20:0.1 acetonitrile:water:formic acid).
-
Vortex for 30 seconds.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.
-
Method 2: Protein Precipitation (PPT)
This method is a simpler and faster alternative for sample cleanup.
-
Sample Preparation:
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 800 µL of acetonitrile.
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.[1]
-
-
Extraction:
-
Transfer 500 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness at 40°C under a stream of nitrogen.[1]
-
-
Reconstitution:
-
LC-MS/MS Analysis:
-
Inject 5 µL of the supernatant into the LC-MS/MS system.[1]
-
Quantitative Data Summary
Table 1: Method Validation Parameters for Pretomanid Quantification
| Parameter | Liquid-Liquid Extraction[2][3] | Protein Precipitation[1] |
| Calibration Range | 10 - 10,000 ng/mL | 50 - 7,500 ng/mL |
| LLOQ | 10 ng/mL | 50 ng/mL |
| Intra-day Precision (%CV) | < 9% | < 15% |
| Inter-day Precision (%CV) | < 9% | < 15% |
| Accuracy | 95.2 - 110% | Within ±15% of nominal |
| Recovery | 72.4% | Not explicitly stated |
| Matrix Effect | No significant effect observed | Within acceptable limits |
Table 2: Stability of Pretomanid in Human Plasma (Liquid-Liquid Extraction Method)[4]
| Condition | Duration | Stability |
| Short-term (Room Temp) | 2 hours (in whole blood) | Stable |
| Freeze-Thaw Cycles | 3 cycles at -80°C | Stable |
| Long-term Storage | 203 days at -80°C | Stable |
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow for Pretomanid Quantification.
Caption: Troubleshooting Logic for Low Concentration Pretomanid Analysis.
References
Validation & Comparative
Performance Analysis of Pretomanid-D5 as an Internal Standard in a Validated Analytical Method
For researchers and scientists engaged in the development and validation of bioanalytical methods, the choice of an appropriate internal standard is critical to ensure accuracy, precision, and robustness. This guide provides a comprehensive overview of the performance of Pretomanid-D5 (PA-824-d5) as an internal standard in a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Pretomanid in human plasma. The data presented here is derived from a published study that demonstrates the suitability of this deuterated analog for clinical pharmacokinetic studies.[1][2][3]
Comparative Performance Data
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative LC-MS/MS analysis. It closely mimics the analyte's chemical and physical properties during sample extraction, chromatographic separation, and ionization, thereby compensating for variability in these steps. The following tables summarize the performance of an analytical method validated using this compound as the internal standard.
Linearity and Range
The method demonstrated excellent linearity over a wide concentration range, making it suitable for the analysis of clinical samples.
| Parameter | Value |
| Calibration Range | 10 – 10,000 ng/mL |
| Regression Model | Quadratic (weighted by 1/x²) |
| Accuracy of Calibration Standards | 95.2% – 102.9% |
| %CV of Calibration Standards | < 4% |
Table 1: Calibration Curve and Linearity Data.[1]
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four different quality control (QC) concentrations, demonstrating the method's reliability and reproducibility.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 10 | < 9% | < 9% | 95.2 - 110 | 98.5 - 110.7 |
| Low | 25 | < 9% | < 9% | 95.2 - 110 | 98.5 - 110.7 |
| Medium | 4000 | < 9% | < 9% | 95.2 - 110 | 98.5 - 110.7 |
| High | 8000 | < 9% | < 9% | 95.2 - 110 | 98.5 - 110.7 |
Table 2: Summary of Intra- and Inter-day Precision and Accuracy.[1][2][3]
Recovery and Matrix Effect
The extraction recovery of Pretomanid was consistent across different concentrations, and no significant matrix effects were observed, indicating that this compound effectively compensated for any matrix-induced signal suppression or enhancement.
| Parameter | Value |
| Average Recovery | 72.4% |
| Recovery %CV | 6.5% |
| Average Process Efficiency | 68.4% |
| Process Efficiency %CV | 9.8% |
| Significant Matrix Effects | None Observed |
Table 3: Recovery and Matrix Effect Data.[1][2][3]
Stability
The stability of Pretomanid was assessed under various conditions to ensure the integrity of clinical samples from collection to analysis.
| Stability Condition | Duration | Result |
| Stock Solution (Pretomanid & IS) at Room Temperature | 4 hours | Stable |
| Long-term Stock Solution (Pretomanid) at -80°C | ~4.7 months | Stable |
| In Whole Blood at Room Temperature | 2 hours | Stable |
| Short-term in Matrix at -80°C and -20°C | 9 days | Stable |
| Long-term in Matrix at -80°C | ~203 days | Stable |
| Reinjection Reproducibility in Autosampler at 8°C | 48 hours | Stable |
Table 4: Stability Assessment of Pretomanid.[1]
Experimental Workflow
The following diagram illustrates the key steps in the validated analytical method, from sample receipt to final data acquisition.
References
- 1. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis: Pretomanid vs. Pretomanid-D5
This guide provides a comparative overview of the pharmacokinetic profiles of the anti-tuberculosis agent Pretomanid and its deuterated isotopologue, Pretomanid-D5. This document is intended for researchers, scientists, and professionals in the field of drug development. While extensive pharmacokinetic data for Pretomanid is available, public data on this compound is limited. Therefore, this guide outlines a framework for a comparative study, presenting established data for Pretomanid and detailing the experimental protocols required to generate and compare data for this compound.
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for Pretomanid based on clinical and preclinical studies. The corresponding data for this compound would be generated following the experimental protocols detailed in this guide.
| Pharmacokinetic Parameter | Pretomanid | This compound |
| Half-life (t½) | 16.9 - 18 hours[1] | Data to be determined |
| Clearance (CL) | 3.9 - 7.6 L/h (fed vs. fasted)[1] | Data to be determined |
| Volume of Distribution (Vd) | 97.0 - 180 L (fed vs. fasted)[1] | Data to be determined |
| Protein Binding | ~86.4%[1] | Data to be determined |
| Bioavailability | Increased with food[2][3] | Data to be determined |
Experimental Protocols
A robust comparative pharmacokinetic study is essential to delineate any potential differences between Pretomanid and this compound. Below are detailed methodologies for conducting such a study.
In Vivo Pharmacokinetic Study in a Preclinical Model (e.g., Rats)
A crossover study design is recommended to minimize inter-subject variability[4].
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Housing and Acclimatization: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. Acclimatize animals for at least 7 days prior to the study.
-
Dosing:
-
Group 1 (n=6): Single oral dose of Pretomanid (e.g., 50 mg/kg) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Group 2 (n=6): Single oral dose of this compound (e.g., 50 mg/kg) formulated in the same vehicle.
-
Washout Period: After a 7-day washout period, the groups are crossed over. Group 1 receives this compound and Group 2 receives Pretomanid.
-
-
Sample Collection:
-
Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose into heparinized tubes.
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
-
Bioanalytical Method:
-
Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of Pretomanid and this compound in plasma samples[5][6][7][8].
-
Sample Preparation: Plasma samples are prepared using protein precipitation or liquid-liquid extraction. For instance, a simple protein precipitation can be performed by adding three volumes of acetonitrile (containing an internal standard, if not using one of the analytes for this purpose) to one volume of plasma.
-
Chromatographic Conditions: Separation is achieved on a C18 column (e.g., Agilent Poroshell C18) with an isocratic or gradient mobile phase[5][9].
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
-
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC(0-t), AUC(0-inf), t½, CL/F, and Vd/F.
Visualizations
Metabolic Pathway of Pretomanid
Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis. Its metabolism in humans is complex, involving multiple pathways.
Caption: Metabolic activation and human metabolism of Pretomanid.
Experimental Workflow for Comparative Pharmacokinetic Study
The following diagram illustrates the workflow for the proposed comparative pharmacokinetic study.
Caption: Workflow for the comparative pharmacokinetic study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Population Pharmacokinetics of the Antituberculosis Agent Pretomanid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (Open Access) LC-MS/MS method assay for simultaneous determination of the pretomanid and pyrazinamide in rat plasma by LC-MS/MS: Assessment of pharmacokinetic drug-drug interaction study (2022) | Tao Huang [scispace.com]
- 8. akjournals.com [akjournals.com]
- 9. Development and validation of stability-indicating -HPLC method for the determination of related substances in novel nitroimidazole antituberculosis drug pretomanid: Robustness study by Design-Expert and application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Pretomanid assays with different internal standards
For researchers, scientists, and drug development professionals, the accurate quantification of Pretomanid in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. The choice of an appropriate internal standard (IS) is a critical factor in the development and validation of robust bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. This guide provides a comparative overview of different internal standards used in published Pretomanid assays, supported by experimental data and detailed protocols.
This comparison focuses on two primary internal standards identified in the literature for Pretomanid quantification: a stable isotope-labeled (SIL) internal standard, Pretomanid-d5 (PA-824-d5), and a structurally analogous small molecule, metronidazole. The use of a SIL-IS is generally considered the gold standard due to its near-identical physicochemical properties to the analyte. However, in its absence, an analogue that is structurally similar and does not interfere with the analyte can be a suitable alternative.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical assay. Key validation parameters such as linearity, accuracy, precision, and recovery are used to assess the method's reliability. The following tables summarize the quantitative performance of Pretomanid assays using this compound and metronidazole as internal standards, as reported in separate studies.
| Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 10 - 10,000 | >0.99 (quadratic regression) |
| Metronidazole | 50 - 7,500 | Not explicitly stated, but good linearity reported |
| Table 1: Comparison of Linearity in Pretomanid Assays with Different Internal Standards. |
| Internal Standard | Quality Control (QC) Levels (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | 10 (LLOQ), 25 (Low), 4000 (Medium), 8000 (High) | < 9% | < 9% | 95.2 - 110% |
| Metronidazole | Not explicitly detailed | < 15% | < 15% | Within ±15% of nominal |
| Table 2: Comparison of Precision and Accuracy in Pretomanid Assays. |
| Internal Standard | Recovery (%) |
| This compound | 72.4 (overall) |
| Metronidazole | Within acceptable limits |
| Table 3: Comparison of Recovery in Pretomanid Assays. |
Experimental Workflows
The following diagram illustrates a general experimental workflow for the bioanalysis of Pretomanid using an internal standard with LC-MS/MS. The specific parameters for sample preparation, chromatography, and mass spectrometry will vary depending on the chosen internal standard and the specific study protocol.
Figure 1: General workflow for the bioanalysis of Pretomanid.
Detailed Experimental Protocols
Pretomanid Assay using this compound as Internal Standard[1][2][3]
This method was developed for the quantification of Pretomanid in human plasma.
-
Sample Preparation: Liquid-liquid extraction was employed for sample preparation.[1][2][3]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Pretomanid Assay using Metronidazole as Internal Standard[4]
This method was developed for the simultaneous quantification of Pretomanid and pyrazinamide in rat plasma.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Discussion
The data presented highlights that both this compound and metronidazole can be used as internal standards for the bioanalysis of Pretomanid. The assay utilizing the stable isotope-labeled internal standard, this compound, demonstrates excellent precision and accuracy, with a wide linear range.[1] This is the expected outcome as the SIL-IS co-elutes and has nearly identical extraction and ionization properties to the analyte, providing the most effective compensation for analytical variability.
It is important to note that cross-validation of bioanalytical methods is crucial when data from different laboratories or different methods are to be compared.[5] This ensures that the results are comparable and reliable across studies. While a direct cross-validation between these two specific Pretomanid assays with different internal standards has not been published, the principles of such a study would involve analyzing the same set of quality control samples and clinical study samples using both methods to ensure concordance.
References
- 1. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of Delamanid vs. Pretomanid Against Multidrug-Resistant Tuberculosis (MDR-TB): A Comparative Guide
This guide provides a comprehensive in vitro comparison of two critical drugs in the fight against multidrug-resistant Mycobacterium tuberculosis (MDR-TB): delamanid and pretomanid. Both belong to the nitroimidazole class and are vital components of modern treatment regimens for drug-resistant TB. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their relative potency, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: Head-to-Head In Vitro Potency
Multiple studies have demonstrated that delamanid exhibits greater in vitro potency against MDR-TB isolates compared to pretomanid.[1][2] This is reflected in the lower minimum inhibitory concentration (MIC) values consistently reported for delamanid. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
The following table summarizes the comparative MIC values for delamanid and pretomanid against MDR-TB and extensively drug-resistant TB (XDR-TB) isolates from a head-to-head comparison study.
| Drug | MIC Range (mg/L) |
| Delamanid | 0.001 - 0.024[3] |
| Pretomanid | 0.012 - 0.200[3] |
These data clearly indicate that significantly lower concentrations of delamanid are required to inhibit the in vitro growth of MDR-TB strains when compared directly with pretomanid.
Mechanisms of Action: A Shared Pathway with Distinct Outcomes
Delamanid and pretomanid are both prodrugs, meaning they require activation within the mycobacterial cell to exert their antimicrobial effects. Their activation is a multi-step process primarily mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which is dependent on the F420 coenzyme system.[4][5]
Shared Activation Pathway:
-
Entry into the Cell: Both delamanid and pretomanid diffuse across the mycobacterial cell wall.
-
F420 Reduction: The F420 coenzyme is reduced by F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).
-
Prodrug Activation: The reduced F420 coenzyme is then used by the Ddn enzyme to reduce the nitro group of delamanid and pretomanid.[4]
This activation process leads to the generation of reactive nitrogen species, including nitric oxide (NO), and other reactive intermediates.[5][6]
Divergent Antimicrobial Actions:
While sharing an activation pathway, their ultimate mechanisms of action have distinct features:
-
Delamanid: The activated metabolites of delamanid are understood to inhibit the synthesis of essential mycolic acids, specifically methoxy- and keto-mycolic acids.[7] These mycolic acids are crucial components of the unique and robust mycobacterial cell wall. Disruption of their synthesis compromises the cell wall's integrity, leading to bacterial death.
-
Pretomanid: Pretomanid exhibits a dual mechanism of action.
-
Against replicating bacteria: Similar to delamanid, activated pretomanid inhibits mycolic acid synthesis, thereby disrupting cell wall formation.[8]
-
Against non-replicating (dormant) bacteria: The release of nitric oxide during its activation acts as a respiratory poison.[5][6] This allows pretomanid to be effective against the persistent, non-replicating bacteria often found within granulomas, a key challenge in TB treatment.
-
The following diagram illustrates the shared activation pathway of delamanid and pretomanid.
Caption: Shared activation pathway of delamanid and pretomanid in Mycobacterium tuberculosis.
Experimental Protocols: Determining In Vitro Potency
The in vitro potency of delamanid and pretomanid against MDR-TB is primarily determined by measuring their Minimum Inhibitory Concentrations (MICs). The Resazurin Microtiter Assay (REMA) is a commonly used, rapid, and cost-effective colorimetric method for this purpose.[9][10]
Resazurin Microtiter Assay (REMA) Protocol
This protocol outlines the key steps for determining the MICs of delamanid and pretomanid against M. tuberculosis isolates.
1. Media and Reagent Preparation:
-
Growth Medium: Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase) is commonly used.[11]
-
Drug Solutions: Stock solutions of delamanid and pretomanid are prepared in dimethyl sulfoxide (DMSO). Working solutions are then made by diluting the stock solutions in the growth medium.
-
Resazurin Solution: A sterile solution of resazurin sodium salt is prepared in water.
2. Inoculum Preparation:
-
M. tuberculosis isolates are grown on Löwenstein-Jensen (LJ) medium or in Middlebrook 7H9 broth.
-
A bacterial suspension is prepared and its turbidity is adjusted to match a McFarland standard (typically 0.5 or 1.0) to ensure a standardized bacterial concentration.
3. Assay Plate Preparation and Incubation:
-
The assay is performed in sterile 96-well microtiter plates.
-
Serial two-fold dilutions of each drug are prepared directly in the plate wells with the growth medium.
-
Each well is then inoculated with the standardized bacterial suspension.
-
Control wells are included: a drug-free well for bacterial growth control and an uninoculated well for sterility control.
-
The plates are sealed and incubated at 37°C for a specified period, typically 7-10 days.
4. Reading and Interpretation of Results:
-
After incubation, the resazurin solution is added to each well.
-
The plates are re-incubated for 24-48 hours.
-
A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth.
-
The MIC is determined as the lowest drug concentration at which no color change is observed (i.e., the well remains blue).
The following diagram illustrates the experimental workflow for the Resazurin Microtiter Assay.
Caption: Experimental workflow for the Resazurin Microtiter Assay (REMA).
Conclusion
The in vitro evidence strongly suggests that delamanid is a more potent agent against MDR-TB than pretomanid, as demonstrated by its lower MIC values. While both drugs share a common activation pathway, their distinct downstream effects, particularly the dual action of pretomanid against non-replicating bacilli, highlight their unique contributions to TB therapy. The standardized protocols for in vitro susceptibility testing, such as the REMA, are crucial for the continued surveillance of drug resistance and for guiding the development of new and improved treatment regimens for multidrug-resistant tuberculosis.
References
- 1. Comparison of in vitro activity of the nitroimidazoles delamanid and pretomanid against multidrug-resistant and extensively drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pretomanid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.eur.nl [pure.eur.nl]
- 9. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. jmp.huemed-univ.edu.vn [jmp.huemed-univ.edu.vn]
A Comparative Guide to Assessing the Isotopic Purity of Synthesized Pretomanid-D5
For Researchers, Scientists, and Drug Development Professionals
Deuterated compounds, such as Pretomanid-D5, are crucial as internal standards in bioanalytical studies to ensure accurate quantification of the active pharmaceutical ingredient. The isotopic purity of these standards is paramount for the reliability of such assays. This guide provides a comparative overview of the common analytical techniques used to assess the isotopic purity of synthesized this compound, complete with experimental data and detailed protocols.
Introduction to Isotopic Purity Assessment
Isotopic purity, or isotopic enrichment, refers to the percentage of a molecule that contains the desired stable isotope at a specific position. For this compound, this means verifying that five specific hydrogen atoms have been successfully replaced by deuterium. Inadequate isotopic purity can lead to inaccurate measurements in pharmacokinetic and metabolic studies. The two primary methods for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][]
Comparison of Analytical Methods
The choice of analytical technique for determining isotopic purity depends on the specific requirements of the analysis, including the desired level of detail, sample availability, and instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Isotopic Purity (%) |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the distribution of isotopologues. | High sensitivity, requires small sample amounts, can be coupled with liquid chromatography (LC-MS) for simultaneous purity and impurity analysis.[4] | Provides the overall isotopic distribution but not the specific location of deuterium atoms. | >98% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. 2H NMR is specifically used for deuterium. | Provides information on the specific sites and relative abundance of deuterium atoms.[1][5][6][7] | Lower sensitivity compared to MS, requires larger sample amounts. | >98% |
Experimental Protocols
Detailed methodologies for the two primary techniques are outlined below.
Isotopic Purity Assessment by Mass Spectrometry (LC-MS/MS)
This method is widely used for its high sensitivity and ability to provide a rapid assessment of isotopic enrichment.
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 µg/mL.
-
Chromatographic Separation:
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Isocratic or a shallow gradient depending on the need to separate from any impurities.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Full scan to observe the isotopic cluster of the protonated molecule [M+H]+. For Pretomanid, the monoisotopic mass is ~360.2 m/z, and for this compound, it is ~365.2 m/z.
-
Data Analysis: Integrate the peak areas of the different isotopologues (M, M+1, M+2, etc.) from the mass spectrum. The isotopic purity is calculated based on the relative abundance of the M+5 peak compared to the sum of all related isotopic peaks.[8]
-
Expected Results: A high-resolution mass spectrum will show a distribution of peaks corresponding to the different numbers of deuterium atoms incorporated. The relative intensity of the peak at m/z 365.2 will indicate the percentage of the fully deuterated species.
Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ²H NMR, provides detailed information about the location and extent of deuteration.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of this compound (typically 5-10 mg) in a deuterated solvent that does not have signals overlapping with the signals of interest (e.g., CDCl₃).
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum to identify the signals corresponding to the non-deuterated positions and to check for any residual proton signals at the deuterated sites.
-
The absence or significant reduction of signals at the expected positions for deuteration provides a preliminary indication of successful labeling.
-
-
²H NMR Spectroscopy:
-
Acquire a deuterium NMR spectrum. This will show signals only for the deuterium atoms in the molecule.
-
The chemical shifts of the deuterium signals will confirm their positions in the molecule.
-
Integration of the deuterium signals relative to a known internal standard or to the residual proton signals can be used to quantify the level of deuteration at each site.[5][6][7][9]
-
-
Data Analysis: The isotopic purity is determined by comparing the integrals of the deuterium signals to the integrals of the corresponding residual proton signals in the ¹H NMR spectrum.
Expected Results: The ²H NMR spectrum will display peaks corresponding to the specific locations of the deuterium atoms, confirming the site of labeling. The relative integrals in both ¹H and ²H spectra will allow for the calculation of the isotopic enrichment at each labeled position.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the isotopic purity of synthesized this compound.
Alternative Internal Standards
While this compound is a commonly used internal standard, other deuterated analogs or structurally similar compounds can be considered. The choice of an alternative depends on factors such as commercial availability, cost, and potential for isotopic scrambling. It is crucial to evaluate the purity of any internal standard before use, as contaminants can significantly impact the accuracy of bioanalytical methods.[10]
Conclusion
Both Mass Spectrometry and NMR Spectroscopy are powerful techniques for assessing the isotopic purity of synthesized this compound. MS provides a rapid and sensitive measure of overall isotopic enrichment, while NMR offers detailed information about the specific sites of deuteration. The choice between these methods, or their complementary use, will depend on the specific analytical needs. For routine quality control, LC-MS/MS is often sufficient, whereas for detailed characterization and troubleshooting of the synthesis, NMR is invaluable. A thorough assessment of isotopic purity is a critical step in ensuring the quality and reliability of this compound as an internal standard in drug development research.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. almacgroup.com [almacgroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pretomanid Quantification Methods in Inter-Laboratory Settings
An essential aspect of therapeutic drug monitoring and pharmacokinetic studies is the reliable quantification of drug concentrations in biological matrices. For the novel anti-tuberculosis agent Pretomanid, various analytical methods have been developed and validated. This guide provides an objective comparison of reported Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) methods, offering supporting experimental data from individual laboratory validations to aid researchers, scientists, and drug development professionals in selecting appropriate quantification techniques.
While a formal inter-laboratory comparison study for Pretomanid quantification has not been identified in the public domain, this guide synthesizes data from several single-laboratory validation studies to offer a comparative overview of the methods currently in use. The primary techniques for bioanalysis in plasma are LC-MS/MS-based, with key differences in sample preparation methodologies. Additionally, HPLC methods have been validated for the analysis of Pretomanid in pharmaceutical formulations, which are also included for a broader comparison of analytical approaches.
Comparative Analysis of Quantitative Method Performance
The performance of an analytical method is defined by several key parameters, including its linearity, sensitivity, accuracy, and precision. The following tables summarize the quantitative performance data from validated LC-MS/MS and HPLC methods for Pretomanid, providing a basis for comparison.
LC-MS/MS Methods for Pretomanid in Plasma
Liquid Chromatography-Tandem Mass Spectrometry is the most reported method for the quantification of Pretomanid in biological matrices due to its high sensitivity and selectivity. The two primary sample preparation techniques employed are Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP).
| Parameter | Method 1: Liquid-Liquid Extraction (Malo A, et al.) | Method 2: Protein Precipitation (Huang T, et al.) |
| Matrix | Human Plasma | Rat Plasma |
| Linearity Range | 10 - 10,000 ng/mL | 50 - 7,500 ng/mL[1][2][3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 50 ng/mL[1][2][3] |
| Intra-day Precision (%CV) | < 9% | < 15%[2][3] |
| Inter-day Precision (%CV) | < 9% | < 15%[2][3] |
| Intra-day Accuracy (%) | 95.2 - 110% | Within ±15% of nominal concentration[2][3] |
| Inter-day Accuracy (%) | 95.2 - 110% | Within ±15% of nominal concentration[2][3] |
| Mean Recovery (%) | 72.4% | Not explicitly reported |
HPLC Methods for Pretomanid in Pharmaceutical Dosage Forms
High-Performance Liquid Chromatography with UV detection is a robust and widely available technique, often employed for the quality control of pharmaceutical formulations.
| Parameter | Method 3: RP-HPLC (Surapuraju PK, et al.)[4] | Method 4: RP-HPLC (Rao PS, et al.)[5][6] |
| Matrix | Pharmaceutical Dosage Form | Pharmaceutical Dosage Form[5][6] |
| Linearity Range | Not explicitly stated, but validated. | 10 - 40 µg/mL[5][6] |
| Limit of Detection (LOD) | 0.1 µg/mL[4] | 0.30 µg/mL[5][6] |
| Limit of Quantification (LOQ) | 0.4 µg/mL[4] | 5.0 µg/mL[5][6] |
| Precision (%RSD) | < 5.0%[4] | Not explicitly stated |
| Accuracy (% Recovery) | 85 - 115%[4] | 98.67 - 99.96%[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical methods. Below are the protocols for the key experiments cited in this guide.
Method 1: LC-MS/MS with Liquid-Liquid Extraction (Malo A, et al.)
This method was developed for the quantification of Pretomanid in human plasma.
-
Sample Preparation: A liquid-liquid extraction is performed on 40 µL of human plasma.
-
Chromatography:
-
Column: Agilent Poroshell C18.
-
Mobile Phase: Isocratic elution.
-
Flow Rate: 400 µL/min.
-
-
Mass Spectrometry:
-
Instrument: AB Sciex API 3200 mass spectrometer.
-
Ionization: Electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method 2: LC-MS/MS with Protein Precipitation (Huang T, et al.)
This method was developed for the simultaneous quantification of Pretomanid and Pyrazinamide in rat plasma.[1][2][3]
-
Sample Preparation: A simple protein precipitation method is used.[1][2][3]
-
Chromatography:
-
Mass Spectrometry:
Method 3: RP-HPLC (Surapuraju PK, et al.)
This stability-indicating method was developed for the determination of Pretomanid and its related substances.[4]
-
Chromatography:
Method 4: RP-HPLC (Rao PS, et al.)
This method was developed for the estimation of Pretomanid in pharmaceutical dosage forms.[5][6]
-
Chromatography:
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagrams illustrate the typical workflows for Pretomanid quantification.
References
- 1. (Open Access) LC-MS/MS method assay for simultaneous determination of the pretomanid and pyrazinamide in rat plasma by LC-MS/MS: Assessment of pharmacokinetic drug-drug interaction study (2022) | Tao Huang [scispace.com]
- 2. LC-MS/MS method assay for simultaneous determination of the pretomanid and pyrazinamide in rat plasma by LC-MS/MS: Assessment of pharmacokinetic drug-drug interaction study – ScienceOpen [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of stability-indicating -HPLC method for the determination of related substances in novel nitroimidazole antituberculosis drug pretomanid: Robustness study by Design-Expert and application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. rjptonline.org [rjptonline.org]
A Comparative Analysis of Pretomanid-D5 with Other Deuterated Drug Standards: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This guide provides a comparative analysis of Pretomanid-D5, a deuterated analog of the tuberculosis drug Pretomanid, with other commercially available deuterated drug standards. The information presented is based on publicly available data and aims to assist in making informed decisions for analytical method development.
Deuterated drug standards are widely used as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), due to their similar physicochemical properties to the analyte of interest. This co-elution helps to compensate for variability in sample preparation and matrix effects, leading to more accurate and precise results. The ideal deuterated internal standard possesses high chemical and isotopic purity and is stable under analytical conditions.
Quantitative Data Comparison
The following table summarizes the key quality attributes of this compound and other selected deuterated drug standards based on available information. It is important to note that a specific Certificate of Analysis for this compound was not publicly available at the time of this review; however, its performance as an internal standard has been thoroughly validated in a published bioanalytical method.
| Deuterated Standard | Chemical Purity | Isotopic Purity (Atom % D) | Method of Analysis for Purity | Source of Data |
| This compound | Performance validated in bioanalytical assays[1][2][3] | Not explicitly stated, but method validation demonstrates high accuracy and precision[1][2][3] | LC-MS/MS | Published Literature[1][2][3] |
| Eplerenone-D3 | 99.5% | 99% | HPLC | Certificate of Analysis[4][5] |
| Tamsulosin-D4 | 93.59% | Not explicitly stated | HPLC | Product Information[6] |
| Oxybutynin-D11 | 97.5% | 99% | HPLC | Product Information[7] |
| rac Desethyl Oxybutynin-d5 Hydrochloride | Not explicitly stated | Not explicitly stated | Not specified | Product Information[8][9] |
Performance in Bioanalytical Methods
The suitability of a deuterated internal standard is ultimately determined by its performance in a validated bioanalytical method. For this compound, a robust LC-MS/MS method for the quantification of Pretomanid in human plasma has been successfully validated.[1][2][3] The validation parameters demonstrate the excellent performance of this compound as an internal standard:
| Validation Parameter | Result |
| Accuracy | 95.2% to 110%[1][2][3] |
| Precision (%CV) | < 9%[1][2][3] |
| Recovery | 72.4% (overall and reproducible)[1][2][3] |
| Matrix Effects | No significant effects observed[1][2][3] |
This data indicates that this compound effectively compensates for variability in the analytical process, leading to reliable quantification of Pretomanid.
Experimental Protocols
Detailed Methodology for the Quantification of Pretomanid using this compound by LC-MS/MS
This protocol is adapted from a validated method for the analysis of Pretomanid in human plasma.[1][2][3]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 40 µL of human plasma, add the internal standard solution (this compound).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions
-
HPLC System: Agilent or equivalent
-
Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., acetonitrile) and aqueous buffer.
-
Column Temperature: Ambient or controlled.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: AB Sciex API 3200 or equivalent[1]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pretomanid: m/z (specific precursor ion) → m/z (specific product ion)
-
This compound: m/z (specific precursor ion + 5) → m/z (specific product ion)
-
Visualization of Key Concepts
To further illustrate the principles and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the quantification of Pretomanid using this compound.
Caption: Role of this compound in correcting for analytical variability.
Conclusion
This compound has been demonstrated to be a high-performing internal standard for the bioanalysis of Pretomanid. While a specific Certificate of Analysis detailing its chemical and isotopic purity was not accessible for this review, the comprehensive validation of an LC-MS/MS method utilizing it provides strong evidence of its suitability. When selecting a deuterated standard, researchers should consider not only the manufacturer's specifications for purity but also the availability of validated analytical methods that demonstrate its performance in the intended application. The data and protocols presented in this guide offer a valuable resource for laboratories involved in the quantitative analysis of Pretomanid and other pharmaceuticals.
References
- 1. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. esschemco.com [esschemco.com]
- 5. esschemco.com [esschemco.com]
- 6. clearsynth.com [clearsynth.com]
- 7. esschemco.com [esschemco.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Evaluating the Impact of Deuterium Substitution on Pretomanid's Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolism of Pretomanid and a hypothetical deuterated analogue. While direct experimental data on the metabolism of deuterated Pretomanid is not currently available in the public domain, this document synthesizes known information about Pretomanid's metabolism with established principles of deuterium substitution in drug discovery to project the likely impact on its pharmacokinetic profile. This guide also offers detailed experimental protocols relevant to the assessment of drug metabolism.
Introduction to Pretomanid and the Role of Metabolism
Pretomanid is a nitroimidazooxazine antimicrobial agent, approved for the treatment of multidrug-resistant tuberculosis in combination with bedaqualine and linezolid. As a prodrug, Pretomanid requires activation by a deazaflavin-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis. This activation leads to the generation of reactive nitrogen species that exert bactericidal effects through the inhibition of mycolic acid synthesis and by acting as a respiratory poison.
The metabolism of Pretomanid in humans occurs through multiple reductive and oxidative pathways, with approximately 20% of its metabolism attributed to the cytochrome P450 (CYP) 3A4 enzyme. Understanding the metabolic fate of Pretomanid is crucial for predicting its efficacy, potential drug-drug interactions, and toxicity profile.
The Kinetic Isotope Effect: Deuterium Substitution in Drug Development
Deuterium substitution is a strategy employed in medicinal chemistry to improve the metabolic stability of a drug. By replacing hydrogen atoms at sites of metabolic oxidation with their heavier isotope, deuterium, the carbon-deuterium (C-D) bond becomes stronger than the corresponding carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of enzymatic cleavage, a phenomenon known as the kinetic isotope effect.
Slowing the rate of metabolism can lead to several potential benefits, including:
-
Increased half-life (t½): The drug remains in the body for a longer period.
-
Reduced clearance (CL): The rate at which the drug is removed from the body is decreased.
-
Increased exposure (AUC): The overall amount of drug the body is exposed to over time is enhanced.
-
Potentially altered metabolite profile: Shifting metabolism away from the deuterated site may favor alternative metabolic pathways, potentially reducing the formation of toxic metabolites.
A study on deuterated metronidazole, another nitroimidazole antibiotic, demonstrated that deuterium substitution can lead to enhanced anaerobic antibacterial and anti-tubercular activity, suggesting a tangible impact on the drug's biological properties.[1][2][3]
Comparative Metabolic Profile: Pretomanid vs. Hypothetical Deuterated Pretomanid
While awaiting direct experimental data, we can project the impact of deuterium substitution on Pretomanid's metabolism. Strategic deuteration at one or more of the primary sites of oxidation on the Pretomanid molecule would be expected to decrease the rate of its metabolism.
Table 1: Comparison of Projected Pharmacokinetic Parameters
| Parameter | Pretomanid (Non-deuterated) | Deuterated Pretomanid (Projected) | Rationale for Projected Change |
| Metabolic Pathways | Multiple reductive and oxidative pathways; ~20% via CYP3A4. | Multiple reductive and oxidative pathways; potentially reduced rate of CYP3A4-mediated oxidation. | The kinetic isotope effect would likely slow the rate of oxidation at the site of deuteration. |
| Metabolic Stability | Moderate | Higher | Slower enzymatic cleavage of the C-D bond compared to the C-H bond. |
| Half-life (t½) | ~16-17 hours | Increased | Reduced rate of metabolic clearance would lead to a longer half-life. |
| Clearance (CL) | Moderate | Decreased | Slower metabolism results in a lower rate of drug elimination from the body. |
| Area Under the Curve (AUC) | Dose-dependent | Increased | Decreased clearance leads to higher overall drug exposure. |
| Potential for Altered Metabolite Profile | Known oxidative and reductive metabolites. | Potentially reduced formation of metabolites resulting from oxidation at the deuterated site, with a possible increase in metabolites from other pathways. | Shifting of metabolic pathways due to the kinetic isotope effect. |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the metabolism of a compound like Pretomanid.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test compound (Pretomanid or deuterated Pretomanid)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., 1 mM in DMSO).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Dilute the pooled HLMs to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and the test compound working solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture. The final concentration of the test compound is typically 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately stop the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL of microsomal protein).
-
Metabolite Identification using High-Resolution Mass Spectrometry
Objective: To identify the metabolites of a compound formed after incubation with a metabolically active system.
Materials:
-
Samples from the in vitro metabolic stability assay or other in vitro/in vivo metabolism studies.
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a UPLC system.
Procedure:
-
Sample Analysis:
-
Inject the processed samples from the metabolism study onto the UPLC-HRMS system.
-
-
Data Acquisition:
-
Acquire data in both full scan mode and data-dependent MS/MS mode. This allows for the detection of potential metabolites and the acquisition of their fragmentation patterns.
-
-
Data Processing:
-
Use specialized software to compare the chromatograms of the t=0 and later time point samples.
-
Search for new peaks in the later time point samples that are not present at t=0.
-
Predict potential metabolites based on known metabolic transformations (e.g., oxidation, reduction, glucuronidation) and search for their corresponding exact masses in the data.
-
-
Structure Elucidation:
-
Analyze the MS/MS fragmentation patterns of the potential metabolites to elucidate their structures.
-
Compare the fragmentation of the parent compound with that of the metabolites to identify the site of metabolic modification.
-
Visualizations
Caption: Metabolic activation and subsequent metabolism of Pretomanid.
Caption: Workflow for in vitro metabolic stability assessment.
References
Head-to-Head Comparison of Pretomanid-D5 Suppliers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quality and reliability of stable isotope-labeled standards are paramount for accurate bioanalytical and pharmacokinetic studies. This guide provides a comprehensive head-to-head comparison of Pretomanid-D5 from various suppliers, focusing on critical quality attributes such as chemical purity and isotopic enrichment. While specific batch data from Certificates of Analysis (CoA) should be obtained directly from suppliers for the most current information, this guide establishes a framework for evaluation, complete with detailed experimental protocols and data presentation formats.
Executive Summary
This compound, the deuterated analog of the anti-tuberculosis drug Pretomanid, is a critical internal standard for mass spectrometry-based quantification. Its utility is directly dependent on its chemical purity and the degree and location of deuterium incorporation. This comparison focuses on key analytical parameters to assess the quality of this compound from prominent suppliers, including MedChemExpress, Daicel Pharma Standards, Veeprho, and Alentris Research.
Comparative Analysis of Supplier Specifications
While direct Certificates of Analysis for this compound were not publicly available at the time of this review, a comparative table has been constructed based on typical specifications for such standards. Researchers are strongly encouraged to request and scrutinize the CoA for their specific lot number from the chosen supplier.
Table 1: Comparison of this compound Supplier Specifications (Illustrative Data)
| Parameter | MedChemExpress | Daicel Pharma Standards | Veeprho | Alentris Research |
| Chemical Purity (by HPLC) | >99.5% | >99.0% | >99.5% | >98.5% |
| Isotopic Purity (D5) | ≥98% | ≥98% | ≥98% | ≥97% |
| Isotopic Enrichment (per D atom) | ≥99% | ≥99% | ≥99% | ≥98% |
| Molecular Formula | C₁₄H₇D₅F₃N₃O₅ | C₁₄H₇D₅F₃N₃O₅ | C₁₄H₇D₅F₃N₃O₅ | C₁₄H₇D₅F₃N₃O₅ |
| Certificate of Analysis | Available upon request | Available upon request | Available upon request | Available upon request |
Note: The data presented in this table is illustrative and intended to represent typical values for high-quality stable isotope-labeled standards. Actual values must be confirmed from the supplier's Certificate of Analysis for a specific batch.
Experimental Protocols for Quality Verification
To ensure the reliability of this compound, independent verification of its purity and isotopic enrichment is recommended. The following are detailed methodologies for these critical experiments.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify this compound from any non-deuterated Pretomanid and other impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a gradient elution.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.
-
Sample Preparation: Dissolve the this compound from the supplier in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Detection wavelength: 320 nm
-
Injection volume: 10 µL
-
-
Analysis: Inject the blank, standards, and sample. The purity is calculated based on the area of the this compound peak relative to the total peak area in the chromatogram.
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
This protocol determines the percentage of deuterium incorporation in the this compound molecule.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Mass Spectrometry Conditions:
-
Ionization mode: Positive electrospray ionization (ESI+)
-
Scan mode: Full scan from m/z 300-400
-
Resolution: >10,000
-
-
Data Analysis:
-
Identify the molecular ion peaks for unlabeled Pretomanid (d0) and the deuterated forms (d1, d2, d3, d4, d5).
-
Calculate the isotopic enrichment by determining the relative abundance of the d5 peak compared to the sum of all isotopic peaks.
-
Visualizing Experimental Workflows and Biological Pathways
To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for supplier comparison and the mechanism of action of Pretomanid.
Caption: Experimental workflow for the head-to-head comparison of this compound suppliers.
Safety Operating Guide
Proper Disposal of Pretomanid-D5: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Pretomanid-D5 in a laboratory setting, ensuring the safety of personnel and compliance with regulations.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance outlines the recommended steps for the proper disposal of this deuterated nitroimidazole antimycobacterial agent, minimizing environmental impact and ensuring a safe laboratory environment.
Summary of Pretomanid Stability
Understanding the stability of Pretomanid under various conditions is critical for its safe handling and disposal. The following table summarizes the degradation of Pretomanid under different stress conditions, as reported in stability-indicating HPLC method development studies.[1][2]
| Stress Condition | Reagent/Environment | Duration | Temperature | Degradation | Number of Degradation Products |
| Acid Hydrolysis | 0.1M HCl | 24 hours | 80°C | 5.13% | 3 |
| Alkaline Hydrolysis | 0.1M NaOH | 24 hours | 80°C | Significant | 2 |
| Oxidative Degradation | Peroxide | 48 hours | Not specified | 4.77% | 2 |
| Photolytic Degradation | Sunlight | 48 hours | Not specified | Not significant | Not specified |
| UV Degradation | UV light | 48 hours | Not specified | Not significant | Not specified |
| Thermal Degradation | Heat | 48 hours | Not specified | Not significant | Not specified |
Step-by-Step Disposal Procedure for Small Laboratory Quantities of this compound
Given that Pretomanid degrades under alkaline conditions, a chemical neutralization step is recommended for the disposal of small quantities of this compound waste. This procedure should be performed in a designated waste disposal area within a fume hood.
Personnel Protective Equipment (PPE) Required:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Procedure:
-
Segregation of Waste: Collect all waste materials containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a dedicated and clearly labeled waste container.
-
Preparation for Neutralization:
-
For liquid waste (e.g., aqueous solutions), ensure the pH is neutral or slightly acidic before proceeding.
-
For solid waste (e.g., powder), dissolve in a minimal amount of a suitable solvent, such as water or a water/miscible organic solvent mixture.
-
-
Chemical Degradation (Alkaline Hydrolysis):
-
Slowly add a 1M solution of sodium hydroxide (NaOH) to the this compound waste solution while stirring continuously.
-
Monitor the pH of the solution, aiming for a final pH of >12.
-
Allow the mixture to stand at room temperature for at least 24 hours to ensure complete degradation.[1][2] The nitroimidazole structure is susceptible to degradation under basic conditions.[3][4]
-
-
Neutralization of the Solution:
-
After the 24-hour degradation period, neutralize the basic solution by slowly adding a 1M solution of hydrochloric acid (HCl) until the pH reaches a neutral range (pH 6-8).
-
-
Final Disposal:
-
The neutralized solution can now be disposed of down the drain with copious amounts of water, in accordance with local regulations for non-hazardous chemical waste.
-
If local regulations prohibit drain disposal of treated chemical waste, the neutralized solution should be collected in a properly labeled hazardous waste container for pickup by a certified waste disposal company.
-
Experimental Protocol: Analysis of this compound as an Internal Standard
This compound is commonly used as an internal standard for the quantification of Pretomanid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a typical experimental workflow for such an analysis.
Workflow for Pretomanid Analysis using this compound Internal Standard
Caption: Workflow for the quantification of Pretomanid in plasma using this compound as an internal standard.
Pretomanid Mechanism of Action
Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis. The following diagram illustrates the key steps in its activation pathway.
Activation Pathway of Pretomanid
References
- 1. rjptonline.org [rjptonline.org]
- 2. Development and validation of stability-indicating -HPLC method for the determination of related substances in novel nitroimidazole antituberculosis drug pretomanid: Robustness study by Design-Expert and application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. lecturio.com [lecturio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
